Boc-Ala-OH-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-SANWUMGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583880 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-78-5 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Ala-OH-1-13C: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), an isotopically labeled amino acid derivative essential for a range of applications in research and development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and use, and explores its application in studying cellular signaling pathways.
Core Chemical Properties
This compound is a stable, non-radioactive isotopically labeled form of the amino acid L-alanine, where the carboxylic acid carbon is replaced with a 13C isotope. The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances its utility in organic synthesis, particularly in peptide chemistry.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are largely similar to its unlabeled counterpart, with the primary distinction being its molecular weight due to the presence of the 13C isotope.
| Property | Value | References |
| Molecular Formula | C₇¹³CH₁₅NO₄ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 201740-78-5 | [1][2] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 79-83 °C | |
| Optical Activity | [α]20/D −23° (c = 2 in acetic acid) | |
| Isotopic Purity | ≥ 99 atom % ¹³C | |
| Solubility | Soluble in DMSO and acetic acid. | |
| Storage | Store at 4°C, sealed and away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Spectroscopic Data
The 13C label in this compound provides a unique spectroscopic signature, which is instrumental in its applications.
| Spectroscopic Data | Description | References |
| Mass Spectrometry | Exhibits a mass shift of M+1 compared to the unlabeled compound. | |
| ¹³C NMR | The ¹³C-labeled carbonyl carbon will show a significantly enhanced signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in N-Boc-L-alanine-OH is influenced by the solvent polarity. In various organic solvents, the chemical shift of the carboxylic acid carbonyl is observed in the range of approximately 176-179 ppm, while the Boc carbonyl appears around 155-156 ppm. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and utilization of this compound.
Synthesis of this compound
This protocol describes a general method for the Boc protection of L-alanine-1-13C.
Materials:
-
L-alanine-1-13C
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
4 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
In a flask, suspend L-alanine-1-13C in a 1:1 mixture of dioxane and water.
-
Add 1.5 equivalents of triethylamine to the suspension with stirring until a clear solution is obtained.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with water and extract with petroleum ether or ethyl acetate twice to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 4 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (four times).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane or petroleum ether
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add hexane or petroleum ether dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold hexane.
-
Dry the purified this compound under vacuum.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The following is a general workflow for its incorporation.
Workflow for Boc-SPPS:
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS) incorporating Boc-Ala-OH-1-¹³C.
Application in Signaling Pathway Analysis
The use of stable isotope-labeled amino acids is a powerful technique for quantitative proteomics and the elucidation of cellular signaling pathways. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used method for this purpose. While this example describes the general principle using a labeled amino acid, this compound can be utilized after deprotection and cellular uptake to label newly synthesized proteins.
Workflow for SILAC-based Analysis of a Tyrosine Kinase Signaling Pathway
This workflow illustrates how a ¹³C-labeled amino acid can be used to quantify changes in protein phosphorylation in response to a stimulus, such as the activation of a tyrosine kinase.
Caption: A generalized workflow for studying a tyrosine kinase signaling pathway using SILAC with a ¹³C-labeled amino acid.
By comparing the abundance of "heavy" (¹³C-labeled) and "light" (unlabeled) phosphopeptides, researchers can identify proteins that are differentially phosphorylated upon stimulation. This information is crucial for mapping the downstream targets of the tyrosine kinase and understanding its role in cellular signaling.
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined chemical properties and the presence of the ¹³C label enable a wide range of applications, from the synthesis of isotopically labeled peptides for structural studies to the quantitative analysis of complex cellular processes. The experimental protocols and workflows provided in this guide offer a starting point for the effective utilization of this important research chemical.
References
An In-Depth Technical Guide to Boc-Ala-OH-1-13C (CAS: 201740-78-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), a stable isotope-labeled amino acid derivative. This document is intended to be a core resource for professionals in pharmaceutical research, biotechnology, and academia, offering detailed data, experimental protocols, and visualizations of key applications.
Core Compound Information
This compound is a derivative of the non-essential amino acid L-alanine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a stable carbon-13 (¹³C) isotope at the carboxyl carbon position. This isotopic label makes it a powerful tool for tracing and quantifying metabolic pathways and for structural analysis of peptides and proteins using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Physicochemical and Spectroscopic Properties
The introduction of the ¹³C isotope results in a mass shift of +1 compared to the unlabeled analogue, which is readily detectable by mass spectrometry. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201740-78-5 | |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-1-13C, L-Alanine-1-13C, N-t-Boc derivative | |
| Molecular Formula | CH₃CH(NH-Boc)¹³CO₂H | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79-83 °C | |
| Optical Activity | [α]20/D −23° (c = 2 in acetic acid) | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol; moderately soluble in water. |
Applications in Research and Development
The unique characteristics of this compound make it a valuable tool in several key research areas.
Peptide Synthesis
This compound is a fundamental building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, which is invaluable for studying the structure, dynamics, and molecular interactions of the resulting peptides. The chemical reactivity of the ¹³C-labeled alanine is identical to its natural abundance counterpart, meaning standard SPPS protocols can be readily applied.
Metabolic Research and Drug Development
In metabolic studies, the ¹³C label can be traced through various biological pathways to elucidate the metabolic fate of alanine. This is particularly useful in ¹³C-Metabolic Flux Analysis (MFA) to quantify the contributions of alanine to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. In drug development, this labeled amino acid can be used to investigate drug metabolism, pharmacokinetics, and target engagement.
Experimental Protocols
Boc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support resin.
Materials:
-
Boc-protected resin (e.g., Merrifield or PAM resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DCC)
-
Washing solvents (e.g., DCM, Methanol)
-
Kaiser test kit
Workflow:
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and shake for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (5 times) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Expected Results:
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Can be sequence-dependent. Alanine is generally not considered a "difficult" amino acid to couple. |
| Isotopic Enrichment | >99% | The isotopic purity of the final peptide will reflect that of the starting labeled amino acid. |
| Overall Peptide Yield | 20-50% | Highly dependent on peptide length, sequence, and purification method. |
Metabolic Labeling for Flux Analysis
This protocol provides a general framework for a cell-based metabolic flux analysis experiment using this compound.
Note: The Boc protecting group must be removed prior to introducing the labeled alanine to cell cultures. This can be achieved by treating this compound with an acid such as trifluoroacetic acid (TFA), followed by evaporation to yield L-Alanine-1-¹³C.
Materials:
-
Cell culture medium deficient in alanine
-
L-Alanine-1-¹³C (deprotected from this compound)
-
Cultured cells of interest
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS or GC-MS system for analysis
Workflow:
Procedure:
-
Preparation of Labeled Medium: Prepare a cell culture medium containing all necessary nutrients except for alanine. Supplement this medium with the prepared L-Alanine-1-¹³C to a final desired concentration.
-
Cell Culture and Labeling: Culture the cells of interest in the prepared ¹³C-alanine containing medium. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites being investigated.
-
Quenching and Metabolite Extraction:
-
Rapidly quench the metabolic activity by adding a cold quenching solution (e.g., -80°C methanol).
-
Extract the intracellular metabolites using a suitable solvent system.
-
-
Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution of downstream metabolites.
-
Data Interpretation: The pattern of ¹³C incorporation into metabolites such as pyruvate, lactate, and TCA cycle intermediates will reveal the metabolic fate of the alanine carbon and can be used to calculate metabolic fluxes.
Key Signaling and Metabolic Pathways
Alanine Aminotransferase (ALT) Pathway
A primary metabolic route for alanine is its conversion to pyruvate, a central node in metabolism. This reaction is catalyzed by the enzyme Alanine Aminotransferase (ALT). The ¹³C from L-Alanine-1-¹³C will be transferred to α-ketoglutarate, forming ¹³C-labeled glutamate, while the alanine backbone enters the central carbon metabolism as pyruvate.
By tracing the ¹³C label from this compound, researchers can quantify the flux through this critical transamination reaction, providing insights into the interplay between amino acid metabolism and central energy pathways. This is particularly relevant in disease states like cancer, where metabolic reprogramming is a hallmark.
References
A Technical Guide to 13C Labeled Alanine for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, 13C labeled alanine has emerged as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy studies. Its central role in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, makes it an invaluable tracer for elucidating cellular physiology and the metabolic reprogramming inherent in numerous diseases, including cancer.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and data analysis considerations for utilizing 13C labeled alanine in NMR-based research.
The Core of 13C Alanine in NMR: Versatility in Labeling
The utility of 13C labeled alanine stems from the ability to synthesize various isotopomers, where 13C atoms are placed at specific positions within the molecule. This site-specific labeling allows for the precise tracking of carbon atoms as they traverse metabolic pathways. Common commercially available forms include L-Alanine-1-13C, L-Alanine-2-13C, L-Alanine-3-13C, and uniformly labeled L-Alanine-(13C3).[2][3][4] The choice of isotopomer is dictated by the specific metabolic pathway under investigation.
Key Applications in NMR Studies
Metabolic Flux Analysis (MFA)
13C-based metabolic flux analysis is a cornerstone application of labeled alanine. By introducing a 13C labeled alanine tracer into a biological system, researchers can monitor the incorporation and distribution of the 13C label into downstream metabolites over time. This provides a quantitative measure of the rates (fluxes) of metabolic pathways.
-
Gluconeogenesis: [3-13C]alanine is extensively used to quantify the contribution of amino acids to hepatic glucose production. The 13C label from the C3 position of alanine is incorporated into pyruvate and subsequently into the glucose backbone, allowing for the measurement of gluconeogenic flux.
-
TCA Cycle Activity: Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. By tracking the scrambling of the 13C label within TCA cycle intermediates like glutamate and aspartate, the activity of the cycle and associated anaplerotic and cataplerotic fluxes can be determined.
Protein Structure and Dynamics
In protein NMR, selective 13C labeling of amino acids, including alanine, is a crucial strategy to simplify complex spectra and to probe specific regions of a protein. This is particularly valuable for studying large proteins and protein complexes.
-
Methyl-TROSY NMR: Specific labeling of the methyl group of alanine ([3-13C]alanine) is used in Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique allows for the study of high-molecular-weight proteins by reducing signal broadening, providing insights into protein structure, dynamics, and interactions.
Enzyme Kinetics and Mechanism
13C labeled alanine can be used as a substrate to study the kinetics and mechanisms of enzymes that utilize alanine. By monitoring the conversion of the 13C labeled substrate to product by NMR, kinetic parameters can be determined in a non-invasive and continuous manner.
Quantitative Data for 13C Alanine NMR
The precise chemical environment of the 13C nucleus influences its resonance frequency (chemical shift) and its interaction with neighboring nuclei (J-coupling). These parameters are fundamental to interpreting NMR spectra.
| Parameter | Alanine Carbon Position | Typical Value (in D2O, pH 7.4) | Notes |
| 13C Chemical Shift (ppm) | Cα (C2) | ~53.2 | Referenced to DSS. |
| Cβ (C1/Methyl) | ~18.8 | Referenced to DSS. | |
| C' (Carbonyl) | ~178.6 | Referenced to DSS. | |
| One-bond 13C-1H J-Coupling (¹JCH) (Hz) | Cα-Hα | ~135-155 | Dependent on local geometry. |
| Cβ-Hβ | ~125-135 | For the methyl group. | |
| One-bond 13C-13C J-Coupling (¹JCC) (Hz) | Cα-Cβ | ~35 | Measured in uniformly labeled samples. |
| Cα-C' | ~55 | Measured in uniformly labeled samples. |
Note: Chemical shifts can vary slightly depending on the solvent, pH, temperature, and molecular conformation.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Experimental Protocols
Detailed and meticulous experimental protocols are critical for obtaining high-quality, reproducible NMR data.
Cell Culture Labeling
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Media Formulation: Prepare a custom labeling medium that is identical to the normal growth medium but with unlabeled alanine replaced by the desired 13C labeled alanine isotopomer.
-
Labeling: Once cells reach the desired confluency, wash them with phosphate-buffered saline (PBS) and replace the medium with the pre-warmed 13C labeling medium. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
Metabolism Quenching: To halt enzymatic activity, rapidly quench metabolism. For adherent cells, this can be achieved by placing the culture dish on dry ice and immediately adding ice-cold extraction solvent. For suspension cells, centrifugation followed by flash-freezing the cell pellet in liquid nitrogen is effective.
-
Metabolite Extraction: A common method is to use a cold solvent mixture such as 80% methanol. After addition of the solvent, cells are scraped and the extract is transferred to a tube. Proteins are precipitated by incubation at low temperatures (e.g., -20°C) and removed by centrifugation. The supernatant containing the polar metabolites is then collected.
In Vivo Labeling
-
Animal Preparation: Animals are often fasted to reduce metabolic variability from diet.
-
Isotope Administration: 13C labeled alanine is administered, typically via intravenous infusion, to achieve a steady-state enrichment in the plasma.
-
Tissue Harvest: At the end of the experiment, tissues of interest are rapidly excised and immediately freeze-clamped in liquid nitrogen to stop metabolic activity.
-
Metabolite Extraction: Frozen tissues are pulverized and extracted using a cold solvent, similar to the cell culture protocol.
NMR Sample Preparation
-
Extract Drying: The metabolite extract is dried, for example, by lyophilization or using a speed vacuum concentrator.
-
Reconstitution: The dried extract is reconstituted in a deuterated solvent, typically deuterium oxide (D2O), containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).
-
pH Adjustment: The pH of the sample is carefully adjusted to a precise value, as the chemical shifts of many metabolites are pH-dependent.
-
Transfer to NMR Tube: The final sample is transferred to a high-quality NMR tube.
NMR Data Acquisition
The choice of NMR experiment depends on the research question and the type of labeling.
-
1D 13C NMR: A direct method to observe the 13C labeled metabolites. While it provides excellent spectral dispersion, it suffers from low sensitivity due to the low natural abundance and lower gyromagnetic ratio of 13C. However, with 13C enrichment, this becomes a powerful tool.
-
1D 1H NMR with 13C Decoupling: Offers higher sensitivity than direct 13C detection. The presence of a 13C label can be inferred from satellite peaks flanking the main 1H peak.
-
2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments provide correlations between directly bonded (HSQC) or long-range coupled (HMBC) 1H and 13C nuclei. They are invaluable for unambiguous metabolite identification in complex mixtures by spreading out crowded 1H spectra into a second (13C) dimension.
Conclusion
13C labeled alanine is a versatile and powerful tool for investigating cellular metabolism and protein biochemistry using NMR spectroscopy. The ability to trace the fate of specific carbon atoms provides unparalleled insights into the intricate network of biochemical reactions that sustain life. Careful experimental design, from the choice of isotopomer to the specifics of sample preparation and NMR data acquisition, is paramount for obtaining high-quality data that can be confidently interpreted to advance our understanding of health and disease.
References
Isotopic Labeling with Boc-Ala-OH-1-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C), an isotopically labeled amino acid critical for advancements in proteomics, metabolic research, and drug development. This document details the synthesis, applications, experimental protocols, and data analysis associated with this powerful research tool.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope. Stable, non-radioactive isotopes, such as Carbon-13 (¹³C), are invaluable for tracing the metabolic fate of molecules in biological systems without the need for radioactive materials.[1] this compound is a derivative of the amino acid L-alanine where the carboxylic acid carbon is replaced with a ¹³C isotope and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This specific labeling and protection make it a versatile tool for a range of applications.
The primary applications of this compound include:
-
Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of peptides with a ¹³C label at a specific position. This allows for detailed structural and dynamic studies of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Metabolic Tracing and Flux Analysis: To track the incorporation of alanine into proteins and other metabolites, providing insights into metabolic pathways.[2]
-
Quantitative Proteomics: As a standard in mass spectrometry-based proteomic workflows to enable accurate quantification of proteins.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of L-Alanine-1-13C with a tert-butoxycarbonyl (Boc) group. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-alanine. The starting material for this specific synthesis is L-Alanine-1-13C.
Materials:
-
L-Alanine-1-13C
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Alanine-1-13C in a 1:1 mixture of dioxane (or THF) and water containing one equivalent of NaOH.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a slight excess (approximately 1.1 equivalents) of (Boc)₂O dissolved in dioxane (or THF) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute HCl solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
Expected Yield and Purity
The following table summarizes typical quantitative data for the synthesis of Boc-protected amino acids.
| Parameter | Typical Value | Method of Analysis |
| Yield | 75-95% | Gravimetric |
| Chemical Purity | >98% | HPLC, NMR |
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry, NMR |
Applications and Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based SPPS, allowing for the site-specific incorporation of a ¹³C label into a peptide chain.
Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of this compound into a Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM and isopropanol, followed by DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling: Dissolve this compound (2-4 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[3] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-alanine, and the distribution of the ¹³C label in various metabolites is analyzed to determine the activity of different metabolic pathways.
General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Experimental Protocol: ¹³C-Alanine Tracing in Cell Culture
-
Cell Culture: Culture cells in a medium where standard alanine is replaced with ¹³C-labeled alanine (e.g., from this compound after deprotection, or more commonly, by providing labeled L-alanine directly). The duration of labeling depends on the metabolic pathways of interest and the cell doubling time.
-
Cell Harvesting: Rapidly harvest the cells and quench their metabolism, for example, by washing with ice-cold saline and snap-freezing in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites using a cold solvent system, such as 80:20 methanol:water.
-
Sample Preparation: Prepare the extracted metabolites for analysis. For GC-MS, this often involves derivatization to increase volatility.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis and Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).
The following table presents hypothetical, yet representative, results from a ¹³C-MFA experiment tracking the fate of ¹³C-alanine.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Inferred Pathway Activity |
| Pyruvate | M+1 | 15.2 | Alanine aminotransferase activity |
| Lactate | M+1 | 12.8 | Glycolysis and lactate dehydrogenase |
| Glutamate | M+1 | 8.5 | TCA cycle anaplerosis |
| Aspartate | M+1 | 6.2 | TCA cycle and transamination |
Quantitative Proteomics (SILAC)
While less common for alanine, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to use ¹³C-alanine to quantify protein turnover. In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (natural) or "heavy" (¹³C-labeled) amino acid. After experimental treatment, the cell lysates are combined, proteins are digested, and the relative abundance of peptides is determined by mass spectrometry.
The following table shows expected mass shifts for a peptide containing one alanine residue labeled at the carboxyl carbon.
| Peptide | Labeling | Monoisotopic Mass (Da) | Mass Shift (Da) |
| GADAVEK | Unlabeled | 702.34 | - |
| GADAVEK | ¹³C-Alanine (carboxyl) | 703.34 | +1.00 |
Metabolic Pathway Visualization
This compound, after cellular uptake and deprotection, introduces ¹³C-labeled alanine into the cellular metabolic network. Alanine is a key node connecting glycolysis and the tricarboxylic acid (TCA) cycle through the alanine aminotransferase (ALT) reaction. The ¹³C label from the carboxyl group of alanine can be traced as it is incorporated into other metabolites.
Alanine's role in linking glycolysis and the TCA cycle.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the life sciences. Its utility in site-specifically labeling peptides for structural analysis, in tracing metabolic pathways to understand cellular physiology, and in enabling precise protein quantification makes it an indispensable reagent. The protocols and data presented in this guide provide a framework for the effective application of this compound in a variety of research contexts, from fundamental biology to drug discovery and development. Careful consideration of the experimental design and analytical methods will ensure the generation of high-quality, reproducible data.
References
Applications of Stable Isotope Labeled Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeled amino acids have become indispensable tools in modern biological and medical research, offering unparalleled precision in tracing and quantifying the dynamics of proteins and metabolic pathways. By incorporating non-radioactive heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium), these amino acids are chemically identical to their natural counterparts but distinguishable by mass spectrometry. This key characteristic allows for the precise tracking of their fate in complex biological systems, providing critical insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions.
This technical guide provides a comprehensive overview of the core applications of stable isotope labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and their role in drug development. It includes detailed experimental protocols for key techniques and presents quantitative data in structured tables for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles and methodologies.
Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The principle of SILAC is based on the metabolic incorporation of "light" (natural) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells.[2][3] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy and reproducibility.[4]
The SILAC Workflow
The SILAC workflow can be broadly divided into three main stages: labeling, sample processing, and data analysis. Two populations of cells are cultured in media that are identical except for the presence of either light or heavy essential amino acids (typically lysine and arginine). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids, the cell populations are subjected to different experimental treatments. The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Molecular Weight of Boc-Ala-OH-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Boc-Ala-OH-1-13C, a stable isotope-labeled amino acid derivative crucial for various research applications. The document outlines the fundamental principles of isotopic labeling, presents a comprehensive breakdown of the molecular weight calculation, and details an experimental protocol for its verification.
Introduction to Boc-Ala-OH and Isotopic Labeling
N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) is a widely used protected form of the non-essential amino acid L-alanine.[1] The Boc protecting group facilitates its use in peptide synthesis by preventing unwanted reactions at the amine group.[2]
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that contains seven neutrons, in contrast to the more abundant carbon-12 (¹²C) which has six.[3][4] Incorporating ¹³C into molecules like Boc-Ala-OH creates a mass shift that allows them to be used as tracers in metabolic studies, as internal standards for quantitative mass spectrometry, and in NMR spectroscopy to elucidate molecular structures and dynamics.[3] The designation "1-¹³C" specifies that the carbon atom at the first position—the carboxyl carbon—is replaced with a ¹³C isotope.
Molecular Composition and Isotopic Mass Data
The precise calculation of the molecular weight of an isotopically labeled compound requires the use of monoisotopic masses for each constituent atom. The monoisotopic mass is the mass of the most abundant naturally occurring stable isotope of an element.
The chemical formula for standard Boc-Ala-OH is C₈H₁₅NO₄. For Boc-Ala-OH-1-¹³C, the formula is represented as [¹³C]C₇H₁₅NO₄ to denote the single ¹³C substitution.
Table 1: Molecular Formula Breakdown
| Molecule | Carbon (¹²C) | Carbon (¹³C) | Hydrogen (¹H) | Nitrogen (¹⁴N) | Oxygen (¹⁶O) |
|---|---|---|---|---|---|
| Boc-Ala-OH | 8 | 0 | 15 | 1 | 4 |
| Boc-Ala-OH-1-¹³C | 7 | 1 | 15 | 1 | 4 |
The calculation relies on the precise masses of the most abundant isotopes of each element.
Table 2: Monoisotopic Masses of Relevant Isotopes
| Isotope | Symbol | Monoisotopic Mass (Da) |
|---|---|---|
| Carbon-12 | ¹²C | 12.000000000 |
| Carbon-13 | ¹³C | 13.003354835 |
| Hydrogen-1 | ¹H | 1.007825032 |
| Nitrogen-14 | ¹⁴N | 14.003074004 |
| Oxygen-16 | ¹⁶O | 15.994914620 |
Note: The mass of ¹²C is defined as exactly 12 Da and serves as the standard for atomic mass.
Molecular Weight Calculation
The theoretical monoisotopic molecular weight is calculated by summing the masses of the specific isotopes in the molecular formula.
Table 3: Calculation of Monoisotopic Molecular Weights
| Molecule | Calculation | Monoisotopic Molecular Weight (Da) |
|---|---|---|
| Boc-Ala-OH | (8 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) | 189.100280 Da |
| Boc-Ala-OH-1-¹³C | (7 × 12.000000) + (1 × 13.003355) + (15 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) | 190.103635 Da |
The incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.003355 Da .
Experimental Verification Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is the definitive method for determining the molecular weight of compounds with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like Boc-Ala-OH.
Objective: To experimentally verify the monoisotopic mass of Boc-Ala-OH-1-¹³C.
Methodology:
-
Sample Preparation:
-
Dissolve Boc-Ala-OH-1-¹³C in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM. Formic acid aids in the protonation of the analyte.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, for high mass accuracy.
-
Calibrate the instrument immediately prior to analysis using a standard calibration mixture to ensure mass accuracy in the low ppm range.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule, [M+H]⁺.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: Apply a high voltage (e.g., 3-4 kV) to the ESI needle.
-
Nebulizing Gas: Use nitrogen gas to assist in droplet formation.
-
Drying Gas: Use heated nitrogen gas to promote solvent evaporation.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 150-250).
-
The expected primary ion for Boc-Ala-OH-1-¹³C in positive mode is the protonated molecule, [M+H]⁺.
-
Expected m/z: 190.103635 (M) + 1.007825 (H⁺) = 191.111460 .
-
Identify the peak in the spectrum corresponding to this calculated m/z value. The high-resolution instrument should be able to distinguish this peak from the naturally occurring ¹³C isotopologue of any unlabeled contaminant.
-
The measured m/z value should be within a low ppm error tolerance (e.g., < 5 ppm) of the theoretical value.
-
Visualizations
Diagrams help illustrate complex workflows and logical relationships inherent in the analysis of isotopically labeled compounds.
Caption: Workflow for using ¹³C-labeled compounds in metabolic tracing.
Caption: Logical diagram for calculating isotopic molecular weight.
References
The Role of 13C in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a cell. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), has revolutionized this field, providing an unprecedented level of detail into cellular physiology. This technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage this technology to gain deeper insights into cellular metabolism in health, disease, and in response to therapeutic interventions.
Core Principles of ¹³C-Metabolic Flux Analysis
¹³C-MFA is a technique that utilizes ¹³C-labeled compounds (tracers) to track the flow of carbon atoms through intracellular metabolic pathways.[1] The fundamental principle involves introducing a substrate, such as glucose or glutamine, enriched with ¹³C into a biological system.[2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2]
The distribution of these heavy isotopes within the metabolic network creates unique labeling patterns in the metabolites.[3] These patterns, which are distinct from the natural abundance of ¹³C (approximately 1.1%), are highly sensitive to the relative activities of different metabolic pathways.[3] By measuring these isotopic labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the rates (fluxes) of metabolic reactions.
A key advantage of ¹³C-MFA over traditional metabolic analysis is its ability to provide a large number of redundant measurements to constrain flux estimations, significantly enhancing the accuracy and reliability of the results. A typical tracer experiment can yield 50 to 100 isotope marker measurements to estimate roughly 10 to 20 independent metabolic fluxes.
Experimental Workflow
The successful implementation of a ¹³C-MFA study involves a series of well-defined steps, from experimental design to data interpretation.
Caption: A schematic overview of the key stages involved in a typical 13C-MFA experiment.
Detailed Experimental Protocols
Cell Culture and ¹³C Labeling
This protocol provides a generalized procedure for a steady-state ¹³C-glucose labeling experiment in adherent mammalian cells.
Objective: To determine the relative contribution of glucose to central carbon metabolism.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.
-
Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.
Sample Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells at the time of sampling.
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol pre-chilled to -80°C) to the cells. This step should be performed as quickly as possible to prevent metabolic changes.
-
Incubation: Incubate the plates at -80°C for 15 minutes to precipitate proteins.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Analytical Measurement: GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for measuring ¹³C labeling patterns in metabolites.
GC-MS Protocol Outline:
-
Derivatization: Dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column stationary phase.
-
Ionization and Mass Analysis: As metabolites elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information on the mass isotopomer distribution (MID) of each metabolite fragment.
LC-MS Protocol Outline:
-
Reconstitution: Dried metabolite extracts are reconstituted in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: Metabolites are separated using liquid chromatography, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites in central carbon metabolism.
-
Ionization and Mass Analysis: Eluted metabolites are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to improve selectivity and sensitivity. The analysis provides the MIDs for the intact metabolites.
Data Presentation and Analysis
The primary data obtained from the mass spectrometer are the Mass Isotopomer Distributions (MIDs), which represent the fractional abundance of each isotopologue for a given metabolite. This data is then corrected for the natural abundance of ¹³C and other heavy isotopes.
Quantitative Data Summary
The following tables provide examples of how quantitative data from ¹³C-MFA studies can be presented. Table 1 shows hypothetical MID data for citrate, and Table 2 illustrates how this data can be used to calculate relative metabolic fluxes.
Table 1: Example Mass Isotopomer Distribution (MID) for Citrate
| Isotopologue | Abundance (Control) | Abundance (Drug-Treated) |
| M+0 | 0.10 | 0.20 |
| M+1 | 0.05 | 0.10 |
| M+2 | 0.50 | 0.30 |
| M+3 | 0.15 | 0.15 |
| M+4 | 0.15 | 0.20 |
| M+5 | 0.04 | 0.04 |
| M+6 | 0.01 | 0.01 |
M+n represents the metabolite with 'n' carbons labeled with ¹³C.
Table 2: Example Relative Metabolic Fluxes in Cancer Cells
| Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Glucose -> Pyruvate) | 100 | 85 | -15% |
| Pentose Phosphate Pathway | 10 | 25 | +150% |
| Pyruvate Dehydrogenase (PDH) | 90 | 60 | -33% |
| Anaplerosis (Pyruvate -> OAA) | 5 | 15 | +200% |
| TCA Cycle (Citrate Synthase) | 85 | 70 | -18% |
Fluxes are often normalized to the glucose uptake rate.
Computational Flux Estimation
The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for computational models. Software packages such as INCA, METRAN, and 13CFLUX2 are used to estimate the intracellular fluxes by fitting the experimental data to a stoichiometric model of the metabolic network. This process involves an iterative optimization algorithm that minimizes the difference between the experimentally measured and the model-simulated labeling patterns.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex networks of metabolic reactions and experimental workflows is essential for understanding and communicating the results of ¹³C-MFA studies.
Caption: A diagram of central carbon metabolism highlighting key pathways traced by 13C-MFA.
Applications in Research and Drug Development
¹³C-MFA is a versatile tool with wide-ranging applications in both fundamental biological research and pharmaceutical development.
-
Understanding Disease Metabolism: ¹³C-MFA has been instrumental in characterizing the metabolic reprogramming that occurs in various diseases, most notably cancer. It allows for the quantification of shifts in glycolysis (the Warburg effect), the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, providing insights into how cancer cells fuel their rapid proliferation.
-
Drug Discovery and Development: By tracing the metabolic fate of a ¹³C-labeled drug or a nutrient in the presence of a drug, researchers can identify the specific metabolic pathways and enzymes that are affected. This information is crucial for:
-
Target Engagement: Confirming that a drug is interacting with its intended metabolic target.
-
Mechanism of Action: Elucidating the downstream metabolic consequences of inhibiting a specific enzyme.
-
Identifying Off-Target Effects: Uncovering unintended metabolic alterations caused by a drug candidate.
-
Biomarker Discovery: Identifying metabolic changes that can serve as biomarkers for drug efficacy or patient response.
-
-
Metabolic Engineering: In the field of biotechnology, ¹³C-MFA is used to optimize the production of desired compounds in microorganisms by identifying and alleviating metabolic bottlenecks.
Conclusion
¹³C-Metabolic Flux Analysis represents a cornerstone of modern systems biology, offering a quantitative and dynamic view of cellular metabolism. Its ability to precisely map the flow of carbon through complex metabolic networks provides invaluable information for understanding cellular function in various physiological and pathological states. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C-MFA is essential for harnessing its full potential to drive innovation in both basic research and the development of novel therapeutics. The continued advancement of analytical technologies and computational tools will undoubtedly further expand the applications and impact of this powerful technique.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of a ¹³C-Labeled Peptide using Boc-Ala-OH-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing a ¹³C-labeled alanine residue at a specific position using Boc-Ala-OH-1-¹³C. The protocols detailed herein are based on the robust and well-established tert-butyloxycarbonyl (Boc) protection strategy and are applicable to both manual and automated peptide synthesis. The incorporation of a stable isotope-labeled amino acid like Boc-Ala-OH-1-¹³C is invaluable for a range of applications, including protein structure determination by NMR spectroscopy, metabolic labeling studies, and as internal standards in quantitative mass spectrometry-based proteomics.
Introduction to Boc-SPPS Chemistry
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical method for SPPS.[1] It utilizes an acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[2] The side chains of the amino acids are protected by more stable, benzyl-based protecting groups. The iterative cycle of SPPS involves the removal of the Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).[1][3][4] The isotopic label at the carbonyl carbon of the alanine residue in Boc-Ala-OH-1-¹³C does not interfere with the standard chemical reactions of the synthesis.
Key Materials and Reagents
Successful Boc-SPPS is contingent on the use of high-quality resins, amino acids, and reagents.
| Component | Description | Typical Specifications & Notes |
| Resin | The solid support for peptide assembly. The choice depends on the desired C-terminal functionality. | Merrifield Resin: For peptides with a C-terminal acid. Typical loading capacity is 0.6-2.0 mmol/g. PAM Resin: Offers enhanced stability of the peptide-resin linkage to acid, minimizing chain loss. BHA/MBHA Resin: Used for synthesizing peptides with a C-terminal amide. |
| Amino Acids | Nα-Boc protected amino acids with appropriate side-chain protection (usually benzyl-based). | Boc-Ala-OH-1-¹³C: The isotopically labeled amino acid of interest. |
| Deprotection Reagent | Removes the Nα-Boc protecting group. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). |
| Neutralization Reagent | Neutralizes the N-terminal ammonium salt after deprotection to the free amine. | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF. |
| Coupling Reagents | Promote the formation of the amide (peptide) bond. | HBTU/HATU: Highly efficient aminium-based reagents, often used with DIEA. DIC/HOBt: A classical and cost-effective carbodiimide-based coupling method. |
| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF). This is a hazardous reagent requiring specialized equipment. |
| Scavengers | Trap reactive carbocations generated during deprotection and cleavage, preventing side reactions. | Anisole, p-cresol, or thioanisole are commonly used during HF cleavage. |
| Solvents | Peptide synthesis grade solvents are required. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether. |
Experimental Protocols
The following sections detail the step-by-step procedures for the manual solid-phase synthesis of a peptide incorporating Boc-Ala-OH-1-¹³C.
Resin Preparation and Attachment of the First Amino Acid
This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin via the cesium salt method to minimize racemization.
-
Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.
-
Cesium Salt Formation:
-
Dissolve the first Boc-amino acid (1.2 equivalents relative to resin capacity) in ethanol.
-
Add water and adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solution to dryness.
-
Co-evaporate with dioxane twice to remove residual water.
-
-
Esterification:
-
Dissolve the resulting Boc-amino acid cesium salt in DMF.
-
Add the solution to the pre-swollen Merrifield resin.
-
Heat the mixture at 50°C overnight with agitation.
-
-
Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (MeOH).
-
Drying: Dry the resin under vacuum.
The Solid-Phase Peptide Synthesis Cycle
The SPPS cycle consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the peptide sequence, including the incorporation of Boc-Ala-OH-1-¹³C.
Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis.
2.1. N-α-Boc Deprotection
The Boc group is removed by treatment with TFA in DCM.
-
Wash the resin-bound peptide with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes at room temperature. A shorter pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.
2.2. Neutralization
After deprotection, the N-terminal amine is a TFA salt and must be neutralized to the free amine before coupling.
-
Wash the resin with DCM (3 times).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 times).
2.3. Amino Acid Coupling
The next Boc-protected amino acid (in this case, Boc-Ala-OH-1-¹³C) is activated and coupled to the free N-terminal amine of the growing peptide chain. The following protocol uses HBTU/DIEA for activation.
-
In a separate vessel, dissolve Boc-Ala-OH-1-¹³C (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), the coupling should be repeated.
| Parameter | Condition | Notes |
| Deprotection | 50% TFA in DCM | 1 x 5 min pre-wash, 1 x 25 min deprotection |
| Neutralization | 5-10% DIEA in DCM | 2 x 5-10 min |
| Coupling (HBTU/DIEA) | 3 eq. Boc-AA-OH, 3 eq. HBTU, 6 eq. DIEA in DMF | 1-2 hours agitation |
| Monitoring | Ninhydrin (Kaiser) Test | A negative test (yellow beads) indicates a complete reaction. |
Final Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups using anhydrous HF. CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the reaction vessel.
-
Cool the vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resin and precipitated peptide with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
| Parameter | Condition | Notes |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Extremely hazardous; requires specialized equipment. |
| Scavenger | Anisole or p-cresol | Traps reactive carbocations. |
| Reaction Temperature | 0°C | |
| Reaction Time | 1-2 hours | |
| Work-up | Precipitation with cold diethyl ether |
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final ¹³C-labeled peptide should be confirmed by analytical HPLC and mass spectrometry.
Visualization of the Experimental Workflow
Caption: Workflow of Boc-SPPS for a ¹³C-labeled peptide.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-Ala-OH-1-13C into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Boc-L-Ala-OH-1-13C into synthetic peptides using tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The site-specific introduction of a ¹³C isotope at the carbonyl carbon of an alanine residue provides a powerful, non-radioactive tool for a variety of biochemical and pharmaceutical research applications, including structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics by mass spectrometry.
Introduction
Stable isotope labeling of peptides is a cornerstone technique in modern chemical biology and drug discovery. The incorporation of ¹³C-labeled amino acids, such as Boc-L-Ala-OH-1-¹³C, enables the detailed investigation of peptide and protein structure, dynamics, and interactions. The ¹³C nucleus is NMR-active, and its site-specific placement allows for targeted analysis of local environments within a peptide. Furthermore, the mass shift introduced by the ¹³C isotope facilitates the use of labeled peptides as internal standards for accurate quantification in mass spectrometry-based assays.
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method for peptide synthesis. In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.[1][2] The repetitive cycle of deprotection and coupling allows for the stepwise assembly of the desired peptide sequence on a solid support.[3] The chemical reactivity of ¹³C-labeled amino acids is virtually identical to their natural abundance counterparts, meaning that standard coupling protocols can be readily applied.[4][5]
Data Presentation
The successful incorporation of Boc-L-Ala-OH-1-¹³C into a peptide sequence is primarily assessed by the coupling efficiency at the incorporation step, the final yield of the purified peptide, and the isotopic enrichment of the final product. The following table summarizes typical quantitative data that can be expected, although actual results may vary depending on the peptide sequence, length, and synthesis scale.
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Efficiency | >99% | Kaiser Test or other qualitative ninhydrin-based tests after the coupling step. A negative result (no color change) indicates successful coupling. | For difficult couplings, a second coupling step (double coupling) may be necessary to drive the reaction to completion. |
| Crude Peptide Yield | 70-90% | Gravimetric analysis after cleavage from the resin and precipitation. | Yield is highly dependent on the number of amino acids and the efficiency of each coupling and deprotection step. |
| Purified Peptide Yield | 30-50% | Gravimetric or spectrophotometric analysis after purification by preparative HPLC. | Purification losses are inevitable and depend on the purity of the crude product and the complexity of the separation. |
| Isotopic Enrichment | >98% | Mass Spectrometry. The mass spectrum will show a +1 Da shift for each incorporated ¹³C atom. The relative intensity of the labeled peak versus any unlabeled counterpart determines the enrichment. | High isotopic purity of the starting Boc-L-Ala-OH-1-¹³C is crucial as HPLC cannot separate the labeled from the unlabeled peptide. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual incorporation of Boc-L-Ala-OH-1-¹³C into a peptide using Boc-SPPS on a 0.1 mmol scale with Merrifield resin.
Materials and Reagents
-
Boc-L-Ala-OH-1-¹³C
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase peptide synthesis vessel with a frit
-
Shaker or agitator for the reaction vessel
-
HPLC system for purification and analysis
-
Mass spectrometer for identity and isotopic enrichment confirmation
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Resin Swelling:
-
Place the resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g for a 0.1 mmol synthesis) in the reaction vessel.
-
Add DCM (approx. 10 mL/g of resin) and agitate for 30 minutes to swell the resin.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin with DCM (3 x 1 minute).
-
Wash with isopropanol (1 x 1 minute).
-
Wash with DCM (3 x 1 minute).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 minute).
-
-
Amino Acid Coupling (Incorporation of Boc-L-Ala-OH-1-¹³C):
-
In a separate vial, dissolve Boc-L-Ala-OH-1-¹³C (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result signifies a complete coupling.
-
If the Kaiser test is positive, a recoupling step may be necessary. Wash the resin with DMF and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Wash the resin with DMF (3 x 1 minute).
-
Wash with DCM (3 x 1 minute).
-
The resin is now ready for the deprotection of the newly added amino acid and the coupling of the next one in the sequence.
-
-
Capping (Optional):
-
If a small number of unreacted amino groups remain after coupling, they can be "capped" to prevent the formation of deletion peptide byproducts.
-
Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
Protocol 2: Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and requires a specialized apparatus and safety precautions.
-
Preparation:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and methanol, and dry it under a high vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive amino acid side chains from side reactions.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Extraction:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
Protocol 3: Peptide Purification and Analysis
-
HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system.
-
Typical HPLC Parameters:
-
Column: C18, 5 or 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 30-60 minutes (e.g., 5% to 65% B). The optimal gradient will depend on the peptide's hydrophobicity.
-
Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for an analytical column, higher for preparative columns).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
-
Mass Spectrometry Analysis:
-
Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Confirm the identity of the peptide by matching the observed molecular weight to the calculated molecular weight.
-
Verify the successful incorporation of the ¹³C label by observing the expected +1 Da mass shift for each incorporated Boc-L-Ala-OH-1-¹³C.
-
Calculate the isotopic enrichment by comparing the intensities of the isotopic peaks.
-
Visualizations
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.
Caption: Application of a ¹³C-labeled peptide in a kinase signaling pathway study.
Caption: Logical workflow from peptide synthesis to biological data analysis.
References
- 1. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry [escholarship.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
Unlocking Molecular Insights: Boc-Ala-OH-1-13C in Biological NMR
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes into biomolecules has revolutionized the field of biological Nuclear Magnetic Resonance (NMR) spectroscopy. Among the array of available labeled compounds, N-α-tert-Butoxycarbonyl-L-alanine-(1-¹³C), or Boc-Ala-OH-1-¹³C, has emerged as a powerful tool for elucidating the structure, dynamics, and interactions of proteins and peptides. The strategic placement of the ¹³C isotope at the carbonyl (C') position of alanine provides a unique and sensitive probe for a variety of biological phenomena, from metabolic flux to subtle conformational changes upon ligand binding.
These application notes provide a comprehensive guide to the use of Boc-Ala-OH-1-¹³C in bio-NMR. We will delve into key applications, present detailed experimental protocols, and offer quantitative data to facilitate the design and execution of insightful NMR experiments.
Key Applications
The introduction of a ¹³C label at the alanine carbonyl position offers several distinct advantages for NMR studies:
-
Probing Protein Structure and Dynamics: The chemical shift of the backbone carbonyl carbon is exquisitely sensitive to the local protein secondary structure.[1][2] This sensitivity allows researchers to monitor conformational changes in response to various stimuli, such as ligand binding, temperature changes, or post-translational modifications.[3]
-
Investigating Protein-Ligand Interactions: Upon ligand binding, subtle changes in the electronic environment of the protein backbone can lead to perturbations in the ¹³C chemical shifts of the carbonyl carbons. By monitoring these changes in a ¹³C-labeled protein, the binding site and affinity of a ligand can be determined. Direct detection of the ¹³C signal can be particularly advantageous in reducing spectral overlap.
-
Metabolic Flux Analysis: Alanine is a key node in cellular metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle. By introducing Boc-Ala-OH-1-¹³C (after deprotection) into cell culture, the flow of the ¹³C label through central carbon metabolism can be traced, providing quantitative insights into metabolic pathway activities under different physiological or pathological conditions.
Data Presentation
The ¹³C chemical shift of the alanine carbonyl is highly dependent on its chemical environment, including solvent polarity and secondary structure within a protein.
Table 1: ¹³C Chemical Shifts of Boc-Ala-OH-1-¹³C Carbonyl Carbon in Various Solvents
| Solvent | Dielectric Constant (ε) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 4.8 | ~176.2 |
| Acetone-d₆ | 20.7 | ~174.9 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~174.2 |
| Methanol-d₄ | 32.7 | ~176.0 |
| Water (D₂O) | 80.1 | ~177.5 |
Data adapted from studies on N-Boc-L-alanine-OH. Isotopic substitution has a minimal effect on chemical shifts.
Table 2: Typical ¹³C Chemical Shifts of Alanine Carbonyl Carbon in Proteins
| Secondary Structure | Typical ¹³C Chemical Shift Range (ppm) |
| α-Helix | 177 - 181 |
| β-Sheet | 172 - 176 |
| Random Coil | 175 - 178 |
These values are approximate and can vary based on the specific protein environment. Data compiled from various protein NMR databases and literature sources.
Experimental Protocols
Protocol 1: Incorporation of ¹³C-Alanine into a Recombinant Protein
This protocol outlines the general steps for producing a protein with selectively labeled alanine residues using Boc-Ala-OH-1-¹³C in an E. coli expression system.
Caption: A generalized workflow for NMR titration experiments.
Methodology:
-
Sample Preparation: Prepare a sample of the ¹³C-alanine labeled protein as described in Protocol 1.
-
Reference Spectrum: Acquire a reference spectrum (e.g., 1D ¹³C or a 2D experiment like a ¹³C-¹⁵N correlation spectrum) of the protein in the absence of the ligand.
-
Titration: Prepare a concentrated stock solution of the unlabeled ligand in the same buffer as the protein. Add small aliquots of the ligand stock to the protein sample to achieve increasing molar ratios (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 equivalents).
-
Spectral Acquisition: Acquire a spectrum after each addition of the ligand, ensuring the sample has reached equilibrium.
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the alanine carbonyl resonances that shift or broaden upon addition of the ligand. These residues are likely at or near the binding interface.
-
Calculate the chemical shift perturbations (CSPs) for each affected residue.
-
By plotting the CSPs as a function of the ligand concentration, a binding curve can be generated and the dissociation constant (Kᵈ) can be determined.
-
Signaling Pathway Visualization
Metabolic Fate of ¹³C-Alanine in Central Carbon Metabolism
Boc-Ala-OH-1-¹³C is an excellent precursor for tracing metabolic pathways. After deprotection and introduction into cells, the ¹³C label on the carbonyl carbon of alanine can be tracked as it enters central metabolism. Alanine can be converted to pyruvate by alanine aminotransferase (ALT). The ¹³C-labeled carbonyl of pyruvate can then enter the TCA cycle via pyruvate carboxylase to form oxaloacetate or via pyruvate dehydrogenase to form acetyl-CoA, labeling various downstream metabolites.
Caption: Metabolic pathways traced using ¹³C-labeled alanine.
By employing the strategies and protocols outlined in these application notes, researchers can effectively leverage the unique properties of Boc-Ala-OH-1-¹³C to gain deeper insights into the intricate world of biomolecular structure, function, and metabolism.
References
- 1. Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C alpha and C beta carbon-13 chemical shifts in proteins from an empirical database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-13C Correlation Spectroscopy with Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of proteins with stable isotopes such as Carbon-13 (¹³C) is a fundamental technique in modern structural biology.[1][2] By replacing the naturally low abundance ¹²C (1.1%) with ¹³C, researchers can utilize powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy to gain high-resolution insights into protein structure, dynamics, and interactions.[1] This is particularly critical for proteins larger than 10 kDa where signal overlap in standard proton NMR spectra presents a significant challenge.[1] In the realm of drug development, these techniques are invaluable for characterizing drug-target interactions and guiding the design of novel therapeutics.
This document provides a comprehensive guide to the application of ¹³C-¹³C correlation spectroscopy with labeled amino acids, detailing various labeling strategies, experimental protocols for protein expression and NMR data acquisition, and data interpretation.
¹³C Labeling Strategies for Amino Acids
The choice of a ¹³C labeling strategy is dictated by the specific research question, the size and properties of the protein of interest, and budgetary considerations. Several strategies exist, each offering distinct advantages.
Uniform Labeling: This is the most common approach for de novo structure determination by NMR.[1] In this method, all carbon atoms in the protein are replaced with ¹³C. This is achieved by expressing the protein in a host organism, typically E. coli, grown in a minimal medium where the sole carbon source is uniformly ¹³C-labeled, such as [U-¹³C]-glucose.
Selective Labeling: This strategy is designed to label only specific types of amino acids or specific positions within an amino acid. This is particularly useful for assigning resonances in NMR spectra and for studying the roles of specific residues in protein function. This can be achieved by providing labeled precursors that are specific to certain amino acid biosynthesis pathways.
Fractional Labeling: A mixture of ¹³C and ¹²C carbon sources is used, resulting in a lower percentage of ¹³C incorporation. This can be a cost-effective strategy and can simplify spectra by reducing ¹³C-¹³C scalar couplings. An optimal range for random fractional ¹³C labeling is often between 25% and 35%.
The following table summarizes the different labeling strategies:
| Labeling Strategy | Description | Primary Application | Advantages |
| Uniform ¹³C Labeling | All carbon atoms are enriched with ¹³C. | De novo protein structure determination. | Maximizes the number of observable correlations. |
| Selective ¹³C Labeling | Only specific amino acid types or specific carbon positions are labeled. | Simplifying complex spectra of large proteins, studying specific residues. | Reduces spectral overlap and simplifies resonance assignment. |
| Fractional ¹³C Labeling | A defined mixture of ¹³C and ¹²C precursors is used. | Cost-effective labeling, reducing strong ¹³C-¹³C couplings. | Can improve signal linewidths by minimizing strong one-bond ¹³C-¹³C couplings. |
Experimental Protocols
Protocol 1: Uniform ¹³C Labeling of Proteins in E. coli
This protocol describes the uniform labeling of a target protein with ¹³C by overexpression in E. coli grown in a minimal medium containing [U-¹³C]-glucose as the sole carbon source.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
2. Starter Culture:
-
Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli.
-
Grow overnight at 37°C with shaking.
3. Minimal Medium Culture:
-
The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture. The M9 medium should contain ¹⁵NH₄Cl (for concurrent ¹⁵N labeling, which is common) and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively.
-
Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
4. Induction:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
5. Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
6. Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the ¹³C-labeled protein using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
7. Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
Concentrate the protein to a final concentration of 0.3-0.5 mM for larger proteins or 2-5 mM for peptides.
Workflow for uniform ¹³C protein labeling in E. coli.
Protocol 2: 2D ¹³C-¹³C Correlation Spectroscopy (COSY)
This protocol outlines the general steps for acquiring a 2D ¹³C-¹³C COSY spectrum. This experiment identifies through-bond correlations between adjacent ¹³C atoms, providing information about the carbon backbone of the protein.
1. Spectrometer Setup:
-
Insert the NMR sample into the spectrometer.
-
Tune and match the probe for ¹³C frequency.
-
Optimize the field homogeneity (shimming).
2. Acquisition Parameter Setup:
-
Load a standard 2D ¹³C-¹³C COSY pulse sequence.
-
Set the spectral widths (SW) in both the direct (F2) and indirect (F1) dimensions to cover the expected range of ¹³C chemical shifts (typically around 160 ppm).
-
The number of complex points in the direct dimension (TD2) is typically set to 1024 or 2048.
-
The number of increments in the indirect dimension (TD1) will determine the resolution in that dimension and is often set between 256 and 512.
-
Set the number of scans (NS) based on the sample concentration to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample (e.g., 0.5 mM), 16 to 64 scans may be required.
-
The relaxation delay (d1) should be set to approximately 1.5 times the longest T₁ relaxation time of the carbons of interest (typically 1-2 seconds).
3. Data Acquisition:
-
Start the acquisition. The experimental time will depend on the number of scans, increments, and the relaxation delay.
4. Data Processing:
-
Apply a window function (e.g., sine-bell) to both dimensions to improve resolution and signal-to-noise.
-
Perform Fourier transformation in both dimensions.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
5. Data Analysis:
-
Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between adjacent ¹³C atoms.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for ¹³C labeling and NMR experiments.
Table 1: Typical Sample Conditions for Protein NMR
| Parameter | Typical Value | Notes |
| Protein Concentration | 0.3 - 0.5 mM (for proteins >20 kDa) | Higher concentrations improve signal-to-noise but may lead to aggregation. |
| 2 - 5 mM (for peptides) | Peptides generally have better solubility. | |
| Sample Volume | 500 µL | Standard for most NMR tubes. |
| Buffer | 20-50 mM Phosphate or Tris, pH 6.0-7.5 | Buffer components should not have interfering signals. |
| Salt Concentration | 50-150 mM NaCl | To mimic physiological conditions and improve solubility. |
| D₂O Content | 5-10% | For the deuterium lock signal. |
| Stability | Stable for at least one week at measurement temperature | Crucial for long multidimensional experiments. |
Table 2: Typical Acquisition Parameters for 2D ¹³C-¹³C Correlation Experiments
| Parameter | 2D ¹³C-¹³C COSY | 2D ¹³C-¹³C INADEQUATE |
| Spectrometer Frequency | ≥ 600 MHz ¹H frequency | ≥ 600 MHz ¹H frequency |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Spectral Width (F2) | ~160 ppm | ~160 ppm |
| Spectral Width (F1) | ~160 ppm | ~320 ppm (double quantum frequency) |
| Number of Points (TD2) | 1024 - 2048 | 1024 - 2048 |
| Number of Increments (TD1) | 256 - 512 | 128 - 256 |
| Number of Scans (NS) | 16 - 64 | 64 - 256 (or more) |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 2.0 - 5.0 s |
Mandatory Visualizations
Logical Workflow for Resonance Assignment
The following diagram illustrates the logical workflow for assigning protein resonances using multidimensional NMR data, including ¹³C-¹³C correlation experiments.
Logical workflow for protein resonance assignment.
¹³C-¹³C Correlation Concept
The diagram below illustrates the fundamental concept of ¹³C-¹³C correlation spectroscopy, showing how adjacent carbons in an amino acid backbone and side chain can be connected.
Concept of ¹³C-¹³C correlation via J-coupling.
Conclusion
¹³C-¹³C correlation spectroscopy, enabled by isotopic labeling of amino acids, is a powerful tool for elucidating the structure and function of proteins. The choice of labeling strategy and the careful optimization of NMR experimental parameters are crucial for obtaining high-quality data. The protocols and data presented here provide a solid foundation for researchers to design and execute effective ¹³C labeling experiments for detailed protein analysis, ultimately advancing our understanding of biological systems and facilitating drug discovery efforts.
References
Application Notes and Protocols for Metabolic Labeling of Proteins with Stable Isotope-Labeled Alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of proteins using stable isotope-labeled alanine, with a specific focus on the conceptual application of 1-13C-labeled L-alanine. This technique is a powerful tool for quantitative proteomics, enabling the study of protein synthesis, turnover, and metabolic flux in cell culture.
Introduction to Metabolic Protein Labeling
Metabolic labeling is a technique where cells are cultured in a medium containing a "heavy" isotope-labeled version of an essential amino acid.[1] As cells grow and synthesize new proteins, they incorporate this heavy amino acid. This results in a mass shift in the labeled proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS).[2] This approach, particularly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a gold standard for quantitative proteomics due to its high accuracy and reproducibility.[3][4]
Alanine, being a central molecule in metabolism that links glycolysis and the TCA cycle, is an excellent tracer for monitoring metabolic activity.[5] By using 13C-labeled alanine, researchers can trace the flow of carbon through these fundamental pathways.
A Note on Boc-Protected Alanine: The user's topic specified Boc-Ala-OH-1-13C. It is critical to note that for in vivo and in cellulo metabolic labeling, N-protected amino acids like Boc-L-Ala-OH are generally not suitable. The tert-butyloxycarbonyl (Boc) protecting group can interfere with cellular uptake and the subsequent incorporation of the amino acid into proteins by the ribosomal machinery. Therefore, the protocols provided herein will refer to the use of unprotected L-Alanine-1-13C, which is the chemically appropriate form for metabolic labeling experiments.
Applications
-
Quantitative Proteomics: Comparing protein abundance between different cell states (e.g., treated vs. untreated).
-
Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation by monitoring the incorporation of the heavy label over time (a technique often referred to as pulsed SILAC).
-
Metabolic Flux Analysis: Tracing the incorporation of the 13C label from alanine into other metabolites and proteinogenic amino acids to study metabolic pathway activity.
-
Signal Transduction Studies: Quantifying changes in protein phosphorylation and other post-translational modifications in response to stimuli.
Data Presentation
The following tables represent illustrative quantitative data that can be obtained from a metabolic labeling experiment using 13C-alanine. The specific values will vary depending on the cell line, experimental conditions, and the proteins of interest.
Table 1: Illustrative Protein Turnover Rates in Response to a Drug Treatment
| Protein ID | Function | Half-life (Control) | Half-life (Treated) | Fold Change in Turnover |
| P12345 | Kinase | 24.5 h | 18.2 h | 1.35x faster |
| Q67890 | Transcription Factor | 8.2 h | 15.6 h | 0.53x slower |
| A1B2C3 | Structural Protein | 72.1 h | 70.9 h | No significant change |
| D4E5F6 | Metabolic Enzyme | 15.3 h | 9.8 h | 1.56x faster |
Table 2: Illustrative Labeling Efficiency Over Time
| Time Point | Average 13C Incorporation (%) |
| 0 h | 0% |
| 6 h | 35% |
| 12 h | 62% |
| 24 h | 85% |
| 48 h | >95% |
Experimental Protocols
The following are detailed protocols for a typical metabolic labeling experiment using L-Alanine-1-13C.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling mammalian cells in culture.
Materials:
-
Mammalian cell line of choice
-
Standard cell culture medium (e.g., DMEM) lacking L-alanine
-
Dialyzed fetal bovine serum (dFBS)
-
Unlabeled ("light") L-alanine
-
L-Alanine-1-13C ("heavy")
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Prepare Labeling Media: Create two types of media: a "light" medium containing normal L-alanine and a "heavy" medium containing L-Alanine-1-13C. The concentration of alanine should be optimized for the specific cell line. Both media should be supplemented with dFBS.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest. Culture the cells in standard complete growth medium.
-
Media Exchange: Once the cells have attached and are growing, aspirate the standard medium.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.
-
Labeling: Add the appropriate pre-warmed "light" or "heavy" labeling medium to the cells. For protein turnover studies (pulsed SILAC), cells are first grown in "light" medium and then switched to "heavy" medium for various time points.
-
Incubation: Culture the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. For near-complete labeling, this may require several cell doublings.
-
Harvesting: After the desired labeling period, wash the cells with ice-cold PBS and proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the cell monolayer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate and incubate on ice for 30 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Pooling (for comparative analysis): Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or ZipTip.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated 13C-alanine.
-
Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of the "light" and "heavy" peptide pairs. The software will calculate ratios of heavy/light peak intensities, which correspond to the relative abundance of the protein in the two samples.
Visualizations
The following diagrams illustrate the key workflows and a representative signaling pathway that can be studied using this metabolic labeling approach.
Caption: Experimental workflow for metabolic labeling proteomics.
Caption: Simplified insulin signaling pathway.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-Ala-OH-1-13C as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development. Achieving high accuracy and precision is paramount, and the use of stable isotope-labeled internal standards is a widely accepted strategy to minimize analytical variability. This document provides detailed application notes and protocols for the use of N-(tert-Butoxycarbonyl)-L-alanine-1-13C (Boc-Ala-OH-1-13C) as an internal standard in mass spectrometry-based quantitative assays.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis.[1] The mass difference between the labeled standard and the endogenous analyte enables their distinct detection by the mass spectrometer.
This compound is a protected amino acid containing a single 13C isotope at the carboxyl carbon. The Boc protecting group enhances its solubility in organic solvents commonly used in sample preparation and can be advantageous in specific analytical workflows. These application notes are designed to guide researchers in the effective implementation of this compound for robust and reliable quantification of alanine or related compounds in various biological matrices.
Physicochemical Properties
A clear understanding of the properties of this compound is essential for its proper handling and application.
| Property | Value |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-1-13C, L-Alanine-1-13C, N-t-Boc derivative |
| Molecular Formula | C₇¹³CH₁₅NO₄ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 201740-78-5 |
| Isotopic Purity | ≥99 atom % ¹³C |
| Form | Solid |
| Melting Point | 79-83 °C |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. Moderately soluble in water. |
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution. A known amount of the stable isotope-labeled standard is added to the sample at the earliest stage of preparation. The ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard is then measured. This ratio is used to calculate the concentration of the analyte in the original sample, typically by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This method effectively mitigates errors arising from sample loss during extraction, matrix effects, and instrument variability.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for a quantitative mass spectrometry experiment using a stable isotope-labeled internal standard like this compound.
Protocols
Preparation of Stock and Working Solutions
a. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored for up to 6 months at -80°C.[2]
b. Internal Standard Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile).
-
The final concentration of the working solution should be optimized based on the expected analyte concentration in the samples.
c. Analyte Stock and Calibration Standards:
-
Prepare a stock solution of unlabeled Boc-Ala-OH or the analyte of interest in a similar manner.
-
Generate a series of calibration standards by spiking known amounts of the analyte into a blank matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range of the samples.
Sample Preparation Protocol (Example for Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibration standard, or blank matrix, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are suggested starting conditions and should be optimized for the specific instrumentation and analyte.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
MRM Transitions (Example):
-
Analyte (Boc-Ala-OH): To be determined by direct infusion and optimization. A potential transition could be the precursor ion [M+H]⁺ to a characteristic product ion.
-
Internal Standard (this compound): The precursor ion will be [M+1+H]⁺. The product ion should be the same as the unlabeled analyte, assuming the 13C is not in the fragment.
Data Presentation: Expected Performance Characteristics
While specific performance data for this compound as an internal standard is not extensively published, the use of 13C-labeled amino acids generally leads to significant improvements in analytical performance. The following table summarizes the expected quantitative performance characteristics of an assay utilizing this compound as an internal standard.
| Performance Metric | Expected Result |
| Linearity (r²) | >0.99 |
| Precision (%CV) | <15% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, but expected to be in the low ng/mL range. |
| Upper Limit of Quantification (ULOQ) | Dependent on detector saturation, typically 2-3 orders of magnitude above LLOQ. |
| Matrix Effect | Significantly minimized by the co-eluting internal standard. |
| Recovery | Variations in recovery are compensated for by the internal standard. |
Logical Relationships and Signaling Pathways
This compound is an analytical tool and not a component of biological signaling pathways. Its application lies in the accurate measurement of molecules, which may themselves be part of signaling cascades. For example, it could be used to quantify alanine levels in metabolic studies related to cancer, where altered amino acid metabolism is a key feature. The logical relationship central to its use is the direct comparison between the analyte and the internal standard to ensure accurate quantification, as depicted in the workflow diagram.
The following diagram illustrates the logical relationship in the data analysis step, where the internal standard is used to correct the analyte signal and determine its concentration from a calibration curve.
Conclusion
This compound is a valuable tool for researchers requiring accurate and precise quantification of alanine or related compounds. Its use as an internal standard in isotope dilution mass spectrometry can significantly enhance data quality by correcting for analytical variability. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in quantitative mass spectrometry workflows. Proper optimization of the described methods for specific applications and instrumentation will ensure the highest level of performance.
References
Application Notes and Protocols for Boc-Ala-OH-1-¹³C in Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(tert-butoxycarbonyl)-L-alanine-1-¹³C (Boc-Ala-OH-1-¹³C) for protein structure determination. The strategic incorporation of a stable ¹³C isotope at the carbonyl carbon of alanine residues offers a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and other structural biology techniques. This document outlines the key applications, quantitative data, and detailed experimental protocols to facilitate the use of this isotopically labeled amino acid in research and drug development.
Introduction to ¹³C Isotopic Labeling with Boc-Ala-OH-1-¹³C
Isotopic labeling of proteins with stable isotopes like ¹³C is a cornerstone of modern structural biology. By replacing the naturally low-abundant ¹²C (98.9%) with the NMR-active ¹³C isotope (1.1%), researchers can significantly enhance the sensitivity and simplify the analysis of complex biomolecules. Boc-Ala-OH-1-¹³C is a protected amino acid where the carbonyl carbon (C') is isotopically enriched. This specific labeling is invaluable for a range of applications, from elucidating protein structure and dynamics to studying protein-ligand interactions.[1] The tert-butoxycarbonyl (Boc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS).[2]
Key Applications
The primary application of Boc-Ala-OH-1-¹³C in this context is as a tool for biomolecular NMR spectroscopy. The ¹³C label at a specific position within a protein serves as a sensitive probe for:
-
Resonance Assignment: The ¹³C' chemical shift is sensitive to the local protein secondary structure. Incorporating ¹³C at the carbonyl position aids in the unambiguous assignment of backbone resonances, a critical first step for any detailed NMR study.
-
Protein Structure Determination: The ¹³C' nucleus can be used in a variety of multidimensional NMR experiments to obtain distance and dihedral angle restraints, which are essential for calculating the three-dimensional structure of a protein.
-
Protein Dynamics Studies: NMR relaxation experiments targeting the ¹³C' nucleus can provide insights into the flexibility and motions of the protein backbone on a range of timescales.
-
Chemical Shift Perturbation (CSP) Mapping: By monitoring the chemical shifts of the ¹³C'-labeled alanine residues upon the addition of a ligand, researchers can identify the binding site and determine the binding affinity.[3] This is a powerful technique in fragment-based drug discovery and for characterizing drug-target interactions.[4]
Data Presentation
Physicochemical Properties of Boc-Ala-OH-1-¹³C
The physicochemical properties of Boc-Ala-OH-1-¹³C are largely similar to its unlabeled counterpart, with the key difference being the increased mass due to the ¹³C isotope.
| Property | Value | Reference(s) |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-1-¹³C, L-Alanine-1-¹³C, N-t-Boc derivative | |
| Molecular Formula | C₇¹³CH₁₅NO₄ | |
| Molecular Weight | 190.20 g/mol | |
| CAS Number | 201740-78-5 | |
| Appearance | Solid, white to off-white crystalline powder | |
| Melting Point | 79-83 °C (lit.) | |
| Optical Activity | [α]20/D −23°, c = 2 in acetic acid | |
| Isotopic Purity | 99 atom % ¹³C | |
| Mass Shift | M+1 |
Typical ¹³C Chemical Shifts for Alanine in Proteins
The incorporation of ¹³C at the carbonyl position will result in a strong, directly observable signal in ¹³C NMR spectra. The chemical shift of this labeled carbon is sensitive to its environment within the protein.
| Atom | Typical Chemical Shift Range (ppm) |
| C' (Carbonyl) | 175 - 180 |
| Cα | 50 - 55 |
| Cβ | 18 - 23 |
Note: These are typical chemical shift ranges for alanine residues in proteins and can vary depending on the local secondary and tertiary structure, solvent conditions, and temperature. The primary observable in an experiment using Boc-Ala-OH-1-¹³C will be the C' signal.
Experimental Protocols
Protocol 1: Incorporation of Boc-Ala-OH-1-¹³C via Solid-Phase Peptide Synthesis (SPPS)
SPPS is a standard method for producing small to medium-sized peptides and is the most direct application for Boc-protected amino acids.
Materials:
-
Boc-Ala-OH-1-¹³C
-
Rink Amide or other suitable resin for SPPS
-
Other required Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether for precipitation
-
HPLC for purification
-
Mass spectrometer for verification
Methodology:
-
Resin Preparation: Swell the resin in DMF.
-
Deprotection: Remove the Boc protecting group from the resin or the previously coupled amino acid using TFA in DCM.
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Coupling:
-
Dissolve Boc-Ala-OH-1-¹³C and the coupling reagent in DMF.
-
Add the base (DIEA) and immediately add the mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the peptide in cold ether.
-
Purification and Verification: Purify the peptide using reverse-phase HPLC and verify the mass by mass spectrometry.
Protocol 2: Incorporation of ¹³C-Alanine into Proteins using E. coli Expression
While Boc-Ala-OH-1-¹³C is primarily for SPPS, ¹³C-labeled alanine can be incorporated into proteins expressed in E. coli. This typically involves using ¹³C-labeled precursors in the growth media. For direct use of a protected amino acid, a specialized in vivo or cell-free system would be required. The following is a general protocol for uniform labeling using a ¹³C carbon source, which is a more common approach in bacterial expression.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
M9 minimal medium components.
-
[U-¹³C]-glucose as the sole carbon source.
-
¹⁵NH₄Cl (if ¹⁵N labeling is also desired).
-
IPTG for induction.
-
Lysis buffer.
-
Purification resins (e.g., Ni-NTA for His-tagged proteins).
Methodology:
-
Starter Culture: Grow a starter culture of the transformed E. coli overnight in LB medium at 37°C.
-
Minimal Medium Culture: Inoculate 1 L of M9 minimal medium containing [U-¹³C]-glucose and ¹⁵NH₄Cl with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Purification: Purify the labeled protein using appropriate chromatography techniques.
-
Verification: Verify the incorporation of the ¹³C label by mass spectrometry.
Protocol 3: Chemical Shift Perturbation (CSP) Mapping
This protocol assumes a purified protein sample with ¹³C-labeled alanine residues has been prepared.
Materials:
-
Purified, ¹³C-alanine labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Concentrated stock solution of the ligand (small molecule, peptide, etc.) in the same NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Initial Spectrum: Acquire a baseline 2D ¹H-¹³C HSQC spectrum of the labeled protein alone.
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample to achieve a series of protein:ligand molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).
-
Spectrum Acquisition: Acquire a ¹H-¹³C HSQC spectrum at each titration point.
-
Data Analysis:
-
Overlay the spectra and identify the alanine residues whose peaks shift or broaden upon ligand addition.
-
Calculate the weighted chemical shift perturbation (CSP) for each affected residue using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδC)² ] where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor (typically ~0.25 for ¹³C).
-
-
Binding Site Identification: Map the residues with significant CSPs onto the protein's structure (if known) to identify the binding interface.
-
Affinity Determination: If the binding is in the fast exchange regime (K_d > ~3µM), the dissociation constant (K_d) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ¹³C-labeled protein production and analysis.
Chemical Shift Perturbation Logic
Caption: Logic of Chemical Shift Perturbation (CSP) analysis.
Alanine Metabolism Context
Caption: Alanine's link to central carbon metabolism.
References
Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-Ala-OH-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of amino acids is a cornerstone technique in modern proteomics, structural biology, and drug development. The site-specific incorporation of carbon-13 (¹³C) into peptides and proteins enables a wide range of applications, including quantitative mass spectrometry, NMR-based structural elucidation, and metabolic flux analysis.[][2][3] Boc-Ala-OH-¹³C, a ¹³C-labeled version of Boc-protected alanine, serves as a critical building block for introducing a stable isotope label at a specific alanine residue within a peptide sequence.
This document provides detailed application notes and protocols for the efficient coupling of Boc-Ala-OH-¹³C to a growing peptide chain using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used and highly efficient uronium salt coupling reagent in solid-phase peptide synthesis (SPPS).[4][5] The protocols outlined are applicable for both manual and automated peptide synthesis. It is important to note that isotopic labeling with ¹³C has a negligible effect on the chemical reactivity of the amino acid; therefore, the coupling conditions are analogous to those for unlabeled Boc-Ala-OH.
Data Presentation
Table 1: Key Reagents and Recommended Equivalents for HBTU Coupling
| Reagent | Equivalents (based on resin loading) | Purpose |
| Boc-Ala-OH-¹³C | 2.0 - 5.0 | ¹³C-labeled amino acid to be coupled |
| HBTU | 2.0 - 5.0 | Coupling reagent to activate the carboxylic acid |
| DIPEA (N,N-Diisopropylethylamine) | 4.0 - 10.0 | Base for in situ neutralization and activation |
| DMF (N,N-Dimethylformamide) | - | Primary solvent for the coupling reaction |
| DCM (Dichloromethane) | - | Solvent for resin washing and deprotection |
| TFA (Trifluoroacetic acid) | - | Reagent for Boc-deprotection |
Table 2: Troubleshooting Guide for Inefficient Coupling
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Incomplete reaction | Perform a recoupling step with a fresh solution of reagents. |
| Steric hindrance from the growing peptide chain | Increase the equivalents of Boc-Ala-OH-¹³C and coupling reagents (e.g., to 5 equivalents) and extend the reaction time (e.g., to 2-4 hours or overnight). | |
| Poor resin swelling | Ensure adequate resin swelling in DMF prior to the coupling step. | |
| Repeatedly positive Kaiser Test | Inefficient activation | Consider using a more potent coupling reagent such as HATU. |
| Aggregation of the peptide chain | Use a solvent mixture that disrupts secondary structures (e.g., DMF with a small percentage of DMSO). | |
| Low final peptide yield | Premature chain termination | If excess HBTU is used, it can cap the N-terminus; use stoichiometric amounts. Consider a capping step with acetic anhydride after an unsuccessful coupling to block unreacted amines. |
Experimental Protocols
Protocol 1: Boc Deprotection of the Resin-Bound Peptide
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
DCM Wash: Wash the resin three times with DCM.
-
Deprotection: Treat the resin with a 50% (v/v) solution of TFA in DCM for 2 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (5 times) followed by DMF (5 times) to remove residual TFA and prepare for the coupling step.
Protocol 2: HBTU-Mediated Coupling of Boc-Ala-OH-¹³C
This protocol details the in situ neutralization and coupling of Boc-Ala-OH-¹³C.
-
Preparation of the Amino Acid Solution: In a separate reaction vessel, dissolve 2.0 equivalents of Boc-Ala-OH-¹³C in DMF.
-
Activation: To the amino acid solution, add 2.0 equivalents of a 1.0 M HBTU solution in DMF.
-
Base Addition: Add 4.0 equivalents of DIPEA to the activated amino acid solution and vortex briefly.
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 30-60 minutes and re-test. If the test remains positive, refer to the troubleshooting guide (Table 2).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
Mandatory Visualization
Caption: HBTU-mediated peptide coupling reaction mechanism.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Protected Amino Acid Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low coupling efficiency of Boc-protected amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency in Boc-SPPS?
Low coupling efficiency in Boc-SPPS can stem from several factors:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Thr) or modifications like N-methylation can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2]
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (e.g., β-sheets) on the resin can cause the peptide chains to aggregate.[3][4][5] This aggregation blocks reactive sites and impedes the diffusion of reagents.
-
Incomplete Deprotection: The failure to completely remove the N-terminal Boc protecting group will prevent the subsequent amino acid from coupling, leading to truncated peptide sequences.
-
Reagent Quality and Conditions: The degradation of amino acids or coupling reagents, often due to moisture, can significantly reduce reactivity. Similarly, using suboptimal solvents that do not adequately swell the resin can limit the availability of reaction sites.
-
Side Reactions: Undesired chemical reactions, such as the acylation of a serine hydroxyl group (O-acylation) or the formation of diketopiperazines, can consume the activated amino acid, reducing the yield of the desired peptide.
Q2: How can I monitor the completeness of a coupling reaction?
Monitoring the disappearance of free primary and secondary amines on the resin is crucial for assessing coupling efficiency. Several methods are available:
-
Qualitative Colorimetric Tests: These tests provide a rapid visual indication of free amines.
-
Kaiser Test: A highly sensitive test for primary amines. A positive result (blue/purple beads) indicates incomplete coupling. It should be noted that N-terminal proline residues will give a less intense reddish-brown color.
-
Isatin Test: Recommended for detecting N-terminal proline, which gives a blue color if the coupling is incomplete.
-
Chloranil Test: Another useful test for secondary amines like proline.
-
-
Quantitative Analysis: For a more precise assessment, a small amount of the peptide can be cleaved from the resin for analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude cleaved peptide can separate the desired product from deletion sequences, allowing for the calculation of coupling efficiency.
-
Mass Spectrometry (MS): MS analysis can identify the masses of the products, confirming the presence of the target peptide and any deletion or truncated sequences.
-
Q3: What is a "difficult coupling" and what strategies can be employed to overcome it?
A "difficult coupling" refers to a reaction that has a high probability of low efficiency due to factors like sterically hindered amino acids or peptide chain aggregation. Strategies to overcome these challenges include:
-
Using High-Potency Coupling Reagents: For sterically hindered residues, switching from standard carbodiimide reagents (like DIC) to more reactive uronium/aminium or phosphonium salt reagents (e.g., HATU, HCTU, PyAOP, COMU) is highly recommended.
-
Optimizing Reaction Conditions:
-
Solvent Choice: If aggregation is suspected, switching the solvent from DMF to more disruptive solvents like NMP or DMSO may be beneficial.
-
Temperature: While elevated temperatures can sometimes improve coupling, they can also increase the risk of side reactions like racemization.
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.
-
-
Double Coupling: Repeating the coupling step with a fresh portion of reagents is a common and effective strategy to push the reaction to completion.
-
In Situ Neutralization: This technique involves adding the activated amino acid and a hindered base (like DIPEA) simultaneously to the resin immediately after TFA deprotection and washing. This minimizes the time the N-terminal amine is free, which can reduce aggregation.
Troubleshooting Guide
If you are experiencing low coupling efficiency, the following workflow can help you diagnose and resolve the issue.
Caption: A workflow diagram for diagnosing and resolving low coupling efficiency.
Data Summary
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent Class | Examples | Typical Efficiency | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC, EDC | 75-90% | Cost-effective, water-soluble byproducts (EDC urea) are easily removed. | Slower reaction rates, potential for racemization without an additive like HOBt. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | 90-98% | High reactivity, fast reaction times, reduced racemization (especially HATU). | Higher cost, can cause guanidinylation of the N-terminus if used in excess. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | 85-98% | Very effective for sterically hindered couplings, byproducts are generally less hazardous. | Can be less effective than HATU for some hindered couplings, solutions have limited stability. |
Key Experimental Protocols
Protocol 1: Kaiser Test (for Primary Amines)
Objective: To qualitatively detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Place a small sample of resin (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions to the tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Dark blue beads and/or solution: Incomplete coupling (free primary amines are present).
-
Yellow or colorless beads and solution: Coupling is complete (>99.5%).
Protocol 2: Standard DIC/HOBt Coupling
Objective: To couple a Boc-protected amino acid to the N-terminus of the peptide-resin.
Procedure:
-
Following Boc deprotection and neutralization, swell the resin in dichloromethane (DCM) (approx. 10 mL per gram of resin).
-
In a separate vessel, dissolve 5 equivalents of the Boc-protected amino acid in N,N-dimethylformamide (DMF).
-
In another vessel, dissolve 5.5 equivalents of Hydroxybenzotriazole (HOBt) in the minimum volume of DMF required for complete dissolution.
-
Add the amino acid and HOBt solutions to the resin suspension.
-
Add 5.5 equivalents of Diisopropylcarbodiimide (DIC) to the reaction mixture.
-
Shake the mixture at room temperature.
-
Monitor the reaction for completion using the Kaiser test. If the test is not negative within four hours, repeat the coupling procedure.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
Protocol 3: HPLC Analysis for Coupling Efficiency
Objective: To quantitatively determine the coupling efficiency by analyzing a cleaved peptide sample.
Procedure:
-
After the coupling and washing steps, collect a small aliquot of the dried peptide-resin (10-20 mg).
-
Treat the resin with an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the resin.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Analyze the sample by reverse-phase HPLC.
Interpretation: The resulting chromatogram will show peaks corresponding to the full-length peptide and any shorter deletion sequences. By comparing the peak areas, the coupling efficiency can be accurately calculated.
Visualizations
Boc-SPPS Cycle
Caption: The four main steps in a single cycle of Boc solid-phase peptide synthesis.
Coupling Reagent Selection Guide
Caption: A decision tree for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during Boc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Boc-SPPS?
A1: Boc-SPPS, while a robust method, is susceptible to several side reactions that can impact peptide purity and yield. The most common issues include:
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to chain termination.[1][2]
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid residues, which can lead to racemization and the formation of β-aspartyl peptides.[1]
-
Deletion and Insertion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing an amino acid (deletion) or having an extra one (insertion).[3]
-
Amino Acid Modifications: Specific amino acid side chains are prone to modification. This includes oxidation of methionine, alkylation of tryptophan, and O-acylation of serine or threonine.[4]
-
Epimerization: Racemization of the chiral center of an amino acid during activation and coupling.
-
Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain.
Q2: How can I detect and quantify side products in my crude peptide?
A2: A combination of analytical techniques is essential for the detection and quantification of side products:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of a crude peptide. Side products will typically appear as distinct peaks with different retention times from the main product peak. By running a gradient of an organic solvent (like acetonitrile) in an aqueous solvent (both containing an ion-pairing agent like TFA), you can separate the desired peptide from its impurities. The relative area of each peak can be used to estimate the percentage of each component.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the nature of the impurities. By comparing the observed molecular weights with the expected mass of the target peptide, you can identify deletion sequences (mass of target - mass of a residue), insertion sequences (mass of target + mass of a residue), products of incomplete deprotection (mass of target + 56 Da for a remaining tBu group or +100 for a Boc group), and modifications like oxidation (+16 Da for methionine sulfoxide). Tandem MS (MS/MS) can further help to pinpoint the exact location of the modification.
Q3: Which amino acid residues are particularly problematic in Boc-SPPS?
A3: Certain amino acid residues are more susceptible to side reactions under the conditions of Boc-SPPS:
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.
-
Glutamine (Gln) and Asparagine (Asn): The side-chain amides can undergo dehydration to form nitriles, or cyclize to form pyroglutamate at the N-terminus.
-
Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide.
-
Tryptophan (Trp): The indole ring is susceptible to alkylation by carbocations generated during Boc deprotection and cleavage.
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can be O-acylated by the incoming activated amino acid, leading to branched peptides. This is more likely with highly reactive coupling reagents.
-
Histidine (His): Can be prone to racemization during coupling.
-
Cysteine (Cys): The thiol group can be alkylated.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
Q: My final peptide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low peptide yield can stem from several issues throughout the synthesis process. Follow this guide to diagnose and address the problem.
Potential Causes & Solutions:
-
Incomplete Coupling: The incoming amino acid may not have completely reacted with the N-terminus of the growing peptide chain.
-
Solution:
-
Double Couple: Perform a second coupling step for the problematic amino acid.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HBTU or HATU.
-
Monitor Coupling: Use a qualitative test like the ninhydrin (Kaiser) test to confirm the completion of each coupling step. A positive result (blue beads) indicates free amines and an incomplete reaction.
-
-
-
Incomplete Deprotection: The N-terminal Boc group may not be fully removed, preventing the next amino acid from coupling.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the TFA treatment.
-
Perform a Second Deprotection: Repeat the TFA deprotection step.
-
-
-
Peptide Aggregation: The growing peptide chains on the resin can aggregate, making the N-terminus inaccessible.
-
Solution:
-
Use Chaotropic Agents: Add agents that disrupt secondary structures, such as high concentrations of salts or solvents like DMSO.
-
Elevate Temperature: Perform the coupling at a higher temperature.
-
-
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during the repeated acid deprotection steps.
-
Solution:
-
Use a More Stable Linker: Employ a resin with a more acid-stable linker, such as a PAM resin.
-
-
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Deletion and Insertion Sequences
Q: My mass spectrometry results show peaks corresponding to M-X and M+X, indicating deletion and insertion of amino acids. How can I prevent this?
A: Deletion and insertion sequences are common process-related impurities that arise from incomplete reactions during the SPPS cycles.
Deletion Sequences (M-X):
-
Cause: Incomplete coupling of an amino acid, followed by the successful coupling of the subsequent amino acid in the next cycle.
-
Prevention:
-
Ensure Complete Coupling: As mentioned in the "Low Yield" section, use the ninhydrin test to monitor coupling and perform a double coupling if necessary.
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines using an acetylating agent like acetic anhydride. This will prevent them from reacting in subsequent cycles, making the truncated peptide easier to purify.
-
Insertion Sequences (M+X):
-
Cause: This is less common in Boc-SPPS but can occur if the Boc-amino acid anhydride is used as the coupling agent and is not fully consumed, leading to the coupling of a second molecule of the same amino acid.
-
Prevention:
-
Use In Situ Activation: Activate the Boc-amino acid with a coupling reagent like DCC or HBTU immediately before adding it to the resin. This avoids the pre-formation of symmetric anhydrides. A study showed that double coupling with in situ activation using DCC in dichloromethane resulted in an average insertion of only 0.029% per step.
-
Workflow for Minimizing Deletion/Insertion Peptides
Caption: SPPS cycle with monitoring to prevent deletion peptides.
Quantitative Data on Side Reactions
Table 1: Comparison of Boc vs. Fmoc Strategy for a Tryptophan-Containing Peptide
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Purity (%) | Generally 70-85% | Generally >90% | Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products. |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on the efficiency of each step. Aggregation can be a factor in both strategies. |
| Common Side Reactions | Tert-butylation of Trp indole, oxidation. | Alkylation of Trp by carbocations from scavengers, diketopiperazine formation. | The choice of scavengers is critical in both strategies to minimize side reactions. |
Table 2: Impact of Coupling Reagent on Epimerization
| Coupling Reagent | % Epimerization (Model Peptide) | Notes |
| DCC/HOBt | Low | A classic and effective combination for suppressing racemization. |
| HBTU/DIEA | Can be significant | The amount of base (DIEA) can influence the rate of epimerization. |
| HATU/DIEA | Lower than HBTU | Generally considered to cause less epimerization than HBTU. |
| DEPBT | Low | Can have lower reaction efficiency. |
| TDBTU | Very Low | Shown to produce significantly less epimerization in fragment couplings. |
Note: The extent of epimerization is highly sequence-dependent and also influenced by the base and solvent used.
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide for Impurity Profiling
Objective: To assess the purity of the crude peptide and identify the presence of side products.
Materials:
-
Crude peptide, lyophilized
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and dilute with Mobile Phase A. Filter the sample through a syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for the peptide bond)
-
Gradient: A common starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Analysis: Inject the sample onto the HPLC system. The resulting chromatogram will show peaks corresponding to the target peptide and any impurities. The retention time and peak area of each peak can be used for qualitative and quantitative analysis, respectively. More hydrophobic impurities will generally have a longer retention time.
Protocol 2: Detection of Methionine Oxidation by Mass Spectrometry
Objective: To determine if methionine residues in the peptide have been oxidized.
Materials:
-
Crude peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents for dissolving the peptide (e.g., water/acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude peptide suitable for the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum of the crude peptide.
-
Data Interpretation:
-
Look for the peak corresponding to the expected molecular weight (M) of the target peptide.
-
Search for a peak at M+16 Da. The presence of this peak indicates the formation of methionine sulfoxide.
-
The relative intensity of the M+16 peak compared to the M peak can give a semi-quantitative measure of the extent of oxidation.
-
For more precise quantification, stable isotope labeling methods can be employed, where unoxidized methionines are intentionally oxidized with H₂¹⁸O₂, and the ratio of ¹⁶O to ¹⁸O-containing peptides is measured.
-
Protocol 3: Identification of Deletion/Truncation Peptides by Mass Spectrometry
Objective: To identify peptides that are missing one or more amino acid residues.
Materials:
-
Crude peptide
-
Mass spectrometer with fragmentation capabilities (MS/MS)
Procedure:
-
Initial Mass Analysis (MS1): Acquire a full mass spectrum of the crude peptide mixture. Identify peaks with masses lower than the target peptide.
-
Calculate Mass Differences: For each potential deletion peak, calculate the mass difference between the target peptide and the impurity. This difference should correspond to the mass of a specific amino acid residue.
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the ion corresponding to the suspected deletion peptide in the mass spectrometer.
-
Fragment the isolated ion (e.g., through collision-induced dissociation).
-
Analyze the resulting fragment ions (b- and y-ions).
-
The fragmentation pattern will reveal the amino acid sequence of the peptide, allowing you to confirm the identity of the truncated sequence and pinpoint the location of the missing residue. A method for quantifying deletion peptides by mass spectrometry has been described where the total, unfractionated synthetic product is analyzed.
-
References
Technical Support Center: Preventing Diketopiperazine Formation in Boc-SPPS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of Boc-SPPS?
A1: Diketopiperazine formation is a common side reaction in peptide synthesis where the N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the resin, causing cleavage of the dipeptide from the solid support as a cyclic dipeptide (a six-membered ring).[1] This results in truncation of the peptide chain and a loss of yield.[1]
Q2: What is the chemical mechanism of DKP formation in Boc-SPPS?
A2: After the acidic removal of the Boc protecting group from the N-terminal amino acid of a dipeptide attached to the resin, a neutralization step is performed to deprotonate the resulting ammonium salt. The now free and nucleophilic N-terminal amine can attack the carbonyl carbon of the ester bond linking the C-terminal amino acid to the resin. This intramolecular cyclization releases the dipeptide as a stable diketopiperazine molecule, leaving a hydroxyl group on the resin.
References
Technical Support Center: Optimizing Boc Deprotection
Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in peptide synthesis and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common methods for Boc deprotection utilize strong acids. Typical conditions include using a 25-55% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1] These reactions are generally performed at room temperature for 30 minutes to an hour.
Q2: Why is removing the Boc group from hindered amino acids so challenging?
A2: Sterically hindered amino acids, such as Valine, Isoleucine, and α-aminoisobutyric acid (Aib), possess bulky side chains. These side chains physically block the approach of acidic reagents to the Boc-protecting group, which slows the reaction rate and often leads to incomplete deprotection under standard conditions.[1]
Q3: What are the consequences of incomplete Boc deprotection in Solid-Phase Peptide Synthesis (SPPS)?
A3: If the Boc group is not fully removed from a hindered residue during SPPS, the subsequent amino acid coupling reaction will fail at that position. This failure results in the formation of "deletion sequences"—peptides that are missing one or more amino acids—which can be a major source of impurity.[1]
Q4: What is t-butylation and how can it be prevented?
A4: The acid-catalyzed cleavage of a Boc group generates reactive tert-butyl cations.[1] These cations can undesirably alkylate nucleophilic residues, particularly the indole ring of tryptophan or the thioether of methionine.[2] This side reaction can be suppressed by adding "scavengers" to the reaction mixture that trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.
Q5: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?
A5: Yes, for substrates that contain other acid-sensitive functional groups, several milder deprotection methods exist. These include using oxalyl chloride in methanol, bismuth(III) chloride, or heterogeneous methods like silica gel in refluxing toluene. Thermal deprotection by heating the substrate in a suitable solvent is also an option.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of hindered amino acids.
Problem: My deprotection reaction is slow or incomplete, even after extended reaction times.
-
Possible Cause 1: Steric Hindrance. The bulky nature of the amino acid is preventing efficient access for the acidic reagent.
-
Solution:
-
Increase Acid Strength/Concentration: Switch from TFA/DCM to the more potent 4M HCl in dioxane. Alternatively, you can carefully increase the concentration of TFA.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 2-4 hours).
-
Elevate Temperature: Gently warming the reaction can increase the rate of deprotection. However, this should be done cautiously to avoid potential side reactions.
-
-
-
Possible Cause 2: Poor Resin Swelling (SPPS). In solid-phase synthesis, the resin may not be adequately swollen, limiting reagent access to the peptide chain.
-
Solution: Ensure the chosen solvent system effectively swells the resin. For instance, 100% TFA can cause poor resin swelling; a mixture like 50% TFA in DCM is often more effective.
-
Problem: I am observing significant side-product formation, especially with tryptophan or methionine residues.
-
Possible Cause: Alkylation by tert-butyl cations. Nucleophilic residues are being modified by the tert-butyl cations generated during deprotection.
-
Solution: Incorporate scavengers into your deprotection cocktail. A common mixture for sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Problem: Other acid-labile protecting groups in my molecule (e.g., tert-butyl esters) are also being cleaved.
-
Possible Cause: Acid strength is too high. The conditions required to remove the hindered Boc group are not compatible with other protecting groups.
-
Solution:
-
Use a Milder Reagent System: Switch to a milder deprotection method, such as using oxalyl chloride in methanol, which can efficiently deprotect at room temperature.
-
Consider an Orthogonal Protecting Group: If possible in your synthetic scheme, replace the Boc group with an orthogonal protecting group like Fmoc, which is removed under basic conditions.
-
-
Visual Workflow and Logic Diagrams
A logical approach to troubleshooting can streamline optimization. The following diagram outlines a decision-making workflow for addressing incomplete Boc deprotection.
References
Technical Support Center: Boc-Ala-OH-1-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Ala-OH-1-13C in dichloromethane (DCM).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DCM?
Q2: I am having difficulty dissolving this compound in DCM. What are the possible reasons?
A2: Several factors can contribute to poor solubility of this compound in DCM:
-
Compound Purity: Impurities in the this compound solid can affect its dissolution.
-
Solvent Quality: The presence of water or other impurities in the DCM can decrease the solubility of the protected amino acid. It is recommended to use a high-purity, anhydrous grade of DCM.
-
Temperature: Room temperature may not be sufficient for complete dissolution, especially at higher concentrations.
-
Concentration: You may be attempting to create a solution that is above the saturation point of the compound in DCM.
Q3: What steps can I take to improve the solubility of this compound in DCM?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to help break up solid particles and facilitate dissolution.
-
Gentle Warming: Gently warm the mixture to 30-40°C.[1] Be cautious not to exceed this temperature range, as the melting point of Boc-Ala-OH is reported to be between 79-83°C, and excessive heat could lead to degradation.[1]
-
Co-solvent System: Consider using a co-solvent. Adding a small amount of a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can significantly improve solubility.[1] A common approach is to first dissolve the compound in a minimal amount of DMF and then dilute it with DCM to the desired concentration.[1]
-
Increase Solvent Volume: If the experimental conditions allow, gradually increase the volume of DCM to lower the overall concentration.[1]
Q4: Are there alternative solvents I can use if DCM is not effective?
A4: Yes, several other organic solvents are known to be effective for dissolving Boc-protected amino acids. Based on available data, the most common and effective solvents for Boc-Ala-OH are:
-
N,N-Dimethylformamide (DMF): Boc-Ala-OH is clearly soluble in DMF.
-
N-Methyl-2-pyrrolidone (NMP): This is another highly effective polar aprotic solvent for Boc-amino acids.
-
Dimethyl Sulfoxide (DMSO): Boc-Ala-OH is soluble in DMSO.
For reactions in aqueous media, co-solvents are often necessary to improve solubility.
Q5: How does pH affect the solubility of this compound?
A5: As a derivative of an amino acid with a free carboxylic acid group, the solubility of this compound is pH-dependent, particularly in aqueous solutions. In the presence of a base (e.g., triethylamine or sodium bicarbonate), the carboxylic acid will be deprotonated to form a more soluble salt. Conversely, strongly acidic conditions can make the Boc protecting group unstable.
Solubility Data
The following table summarizes the available solubility data for Boc-Ala-OH, which is expected to be nearly identical to that of this compound.
| Solvent | Solubility Category | Quantitative Data (approx.) |
| Dichloromethane (DCM) | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | Clearly Soluble | ~94.6 mg/mL (calculated from 1 mmole in 2 ml) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (may require ultrasonic assistance) |
| Methanol | Slightly Soluble | Data not available |
| Ethanol | Slightly Soluble | Data not available |
| Acetone | Slightly Soluble | Data not available |
| Water | Moderately Soluble | Data not available |
Experimental Protocols
Protocol 1: Standard Dissolution in Dichloromethane (DCM)
-
Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Solvent Addition: Add the desired volume of anhydrous DCM to the vessel. If the subsequent reaction is moisture-sensitive, perform this step under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Stir the mixture at room temperature.
-
Troubleshooting: If the solid does not completely dissolve, apply sonication for 10-15 minutes. If solubility is still an issue, gently warm the mixture to 30-40°C with continued stirring.
-
Observation: Ensure the solution is clear before proceeding with the addition of other reagents.
Protocol 2: Dissolution using a Co-Solvent System (DMF/DCM)
-
Preparation: Weigh the required amount of this compound into the reaction vessel.
-
Initial Solubilization: Add a minimal amount of DMF (e.g., just enough to fully dissolve the solid with stirring).
-
Dilution: Gradually add the required volume of DCM while continuously stirring.
-
Final Volume: Continue adding DCM until the desired final concentration and solvent ratio are achieved, ensuring the compound remains in solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues in DCM.
References
Technical Support Center: Troubleshooting Incomplete Boc Removal with TFA
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection using TFA?
Incomplete removal of the Boc group can stem from several factors related to reagents, reaction conditions, and the substrate itself. The most frequent causes include:
-
Insufficient Acid: The most prevalent cause is an inadequate amount of acid.[1] Basic functional groups within your substrate, such as pyridines or imidazoles, can consume the TFA, necessitating a larger excess.[1]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the effective acidity of the reaction medium, thereby slowing down the deprotection reaction.[1][2] It is crucial to use fresh or properly stored reagents.
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. While many Boc deprotections are completed rapidly at room temperature, more challenging substrates might require longer reaction times or gentle heating.[1]
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to access and remove, often requiring harsher reaction conditions.
-
Substrate Solubility: Poor solubility of the Boc-protected compound in the reaction solvent can lead to a heterogeneous mixture and result in an incomplete reaction.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to effectively monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (usually purple) with the newly formed primary or secondary amine, confirming the deprotection.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a shift in retention time between the Boc-protected starting material and the deprotected product. The persistence of the starting material's peak indicates an incomplete reaction.
-
Mass Spectrometry (MS): Mass analysis can confirm the presence of both the starting material and the product. A mass difference corresponding to the Boc group (100.12 g/mol ) will be observed between the expected product and the incompletely deprotected species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of the characteristic singlet peak of the tert-butyl group of the Boc protecting group, which is typically found around 1.4 ppm.
Q3: I'm observing side products after Boc deprotection. What could be the cause and how can I prevent them?
The formation of side products is a common issue arising from the reactive tert-butyl cation generated during the cleavage of the Boc group. This carbocation can alkylate nucleophilic residues in your compound, particularly electron-rich aromatic rings (like tryptophan) and sulfur-containing residues (like methionine and cysteine).
To prevent these unwanted side reactions, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the carbocation.
Q4: Which scavengers should I use for my specific peptide or compound?
The choice of scavenger depends on the sensitive amino acids present in your sequence:
-
Tryptophan-containing compounds: Triisopropylsilane (TIS), triethylsilane (TES), or anisole are effective scavengers.
-
Methionine-containing compounds: Thioanisole is commonly used to prevent S-alkylation.
-
Cysteine-containing compounds: 1,2-Ethanedithiol (EDT) is a frequently used scavenger for cysteine residues.
-
General Scavenger Cocktails: For peptides with multiple sensitive residues, a scavenger cocktail is often employed. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For more complex cases, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be utilized.
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, this workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Table 1: Common Reagent Systems and Typical Reaction Parameters for Boc Deprotection
| Reagent System | Solvent | Concentration | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% v/v | 0 °C to Room Temperature | 30 minutes - 4 hours |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 15 - 60 minutes |
| Trifluoroacetic Acid (TFA) | Neat | 100% | Room Temperature | 1 - 2 hours |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most common substrates.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration is 25-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting amine trifluoroacetate salt can often be used directly in the next step.
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a TLC plate, spot the starting Boc-protected material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Subsequently, stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (typically purple or yellow) for the reaction mixture, which is absent for the starting material, indicates the presence of the deprotected amine.
Visualizations
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction.
References
Technical Support Center: Racemization of Amino acids during coupling
Welcome to the technical support center for troubleshooting and managing the racemization of amino acids during peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is amino acid racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer of an amino acid (typically the L-form used in nature) is converted into a mixture of both its L- and D-enantiomers.[1] During peptide synthesis, this loss of chiral integrity at the α-carbon can lead to the incorporation of the incorrect stereoisomer into the peptide chain.[1] The resulting diastereomeric peptide impurities can be challenging to separate and may significantly alter the biological activity, therapeutic efficacy, and safety of the final peptide product.[2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2][3] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base. Reprotonation of the resulting planar enolate can occur from either side, leading to a mixture of D and L configurations.
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Subsequent reprotonation leads to racemization.
Mechanisms of Racemization
Caption: Primary mechanisms of amino acid racemization during peptide coupling.
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine and Histidine are known to be particularly prone to racemization. Other susceptible amino acids include Serine and Aspartic acid, especially under certain reaction conditions. Amino acids with bulky side chains can also be at a higher risk.
Q4: How do different components of the coupling reaction influence racemization?
A4: Several factors significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium reagents like HATU are generally faster and can result in less racemization compared to HBTU. Carbodiimide-based reagents (e.g., DCC, DIC) often necessitate the use of additives to suppress racemization.
-
Additives: Additives are crucial, especially when using carbodiimides. They can form active esters that react with the amine component, reducing the lifetime of the racemization-prone activated intermediate. Commonly used additives include HOBt, HOAt, and OxymaPure®. HOAt is generally more effective at suppressing racemization than HOBt. OxymaPure® is a non-explosive alternative that provides high coupling rates with low racemization.
-
Base: The strength and steric hindrance of the base play a significant role. Stronger bases like N,N-diisopropylethylamine (DIEA) can increase racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred to minimize this side reaction.
-
Temperature: Elevated temperatures, while accelerating the coupling reaction, also increase the rate of racemization.
-
Solvent: The polarity of the solvent can have an effect. In some cases, less polar solvents may help reduce racemization.
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid can lead to higher levels of racemization by increasing the time the activated intermediate is present.
Troubleshooting Guides
Issue 1: Significant racemization detected in a peptide containing Cysteine or Histidine.
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Base | Use a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) instead of strong bases like DIEA. | Strong bases are more likely to abstract the acidic α-proton, leading to racemization. |
| Prolonged Pre-activation | For phosphonium or uronium salt-mediated couplings (e.g., HBTU, HATU), avoid a separate pre-activation step. Add the reagents directly to the resin-bound amine. | This minimizes the time the highly reactive, racemization-prone activated amino acid exists before reacting with the amine. |
| Ineffective Coupling Reagent/Additive Combination | Employ a proven low-racemization coupling cocktail such as DIC/OxymaPure® or use pre-formed pentafluorophenyl (Pfp) esters. | Certain reagent combinations are more effective at forming active esters that react quickly and minimize the opportunity for racemization. |
| High Coupling Temperature | If using microwave-assisted synthesis, consider reducing the temperature. For example, lowering the temperature from 90°C to 50°C can significantly decrease epimerization. For conventional synthesis, perform the coupling at a lower temperature (e.g., 0°C). | Higher temperatures provide the energy to overcome the activation barrier for both the desired coupling and the undesired racemization. |
| Solvent Effects | Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), instead of pure DMF. | The polarity of the solvent can influence the stability of the intermediates that lead to racemization. |
| Inadequate Side-Chain Protection (for Histidine) | Use a side-chain protecting group that provides steric hindrance, such as the Boc group on the N(τ)-position (Fmoc-His(Boc)-OH), instead of the Trityl (Trt) group. | The bulky protecting group can physically block the base from accessing and abstracting the α-proton. |
Decision Workflow for Minimizing Racemization
Caption: A logical workflow for troubleshooting racemization issues.
Issue 2: Racemization observed with Serine-containing peptides.
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Coupling Reagent | Use carbodiimides like DCC or DIC in combination with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure®. | These additives convert the initially formed O-acylisourea into a less reactive, but also less racemization-prone, active ester. |
| Base-Induced Racemization | If a base is necessary (e.g., for amino acid salts), use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum required amount. | Minimizing the basicity and concentration of the base reduces the rate of α-proton abstraction. |
| Elevated Temperature | Perform the coupling at room temperature or below (e.g., 0°C). | Lower temperatures decrease the rate of all reactions, including racemization. |
| Prolonged Activation Time | Minimize the pre-activation time before adding the activated amino acid to the resin. A pre-activation of 5-10 minutes at room temperature is a good starting point. | This reduces the time the highly activated species is available to undergo racemization. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions. The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents as a representative example.
| Coupling Reagent/Additive | % D-Isomer Formation |
| DCC/HOBt | Low |
| DIC/OxymaPure® | Low |
| HATU | Can be low, but depends on conditions |
| HBTU | Can be higher than HATU |
| PyBOP | Can be effective with additives |
Note: "Low" indicates that these combinations are generally recommended for minimizing racemization. The exact percentage can vary based on specific experimental conditions. Data is compiled from general knowledge in sources.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure®
This protocol is a standard procedure for minimizing racemization during a typical coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Nα-Fmoc-protected amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Experimental Workflow for Racemization Analysis
Caption: A typical workflow for the analysis of amino acid racemization.
Protocol 2: Detection of Racemization by Chiral HPLC after Acid Hydrolysis
-
Peptide Hydrolysis:
-
Place a sample of the dried, resin-bound or cleaved peptide into a hydrolysis tube.
-
Add 6M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break the peptide bonds and liberate the individual amino acids.
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and open the tube.
-
Dry the hydrolysate completely to remove the acid, typically using a vacuum centrifuge.
-
Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2).
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Separate the D- and L-amino acid enantiomers using an appropriate isocratic or gradient mobile phase. The exact conditions will depend on the column and the amino acids being analyzed.
-
Detect the amino acids using a suitable detector (e.g., UV-Vis after post-column derivatization with ninhydrin, or fluorescence after pre-column derivatization with a fluorescent tag).
-
-
Quantification:
-
Integrate the peak areas for the D- and L-enantiomers of each amino acid.
-
Calculate the percentage of racemization for each amino acid using the formula: % D = [Area(D) / (Area(D) + Area(L))] * 100.
-
References
Technical Support Center: Aggregation in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to peptide aggregation during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: My resin is shrinking and failing to swell properly.
Potential Cause: On-resin peptide aggregation is a primary cause of resin shrinking or poor swelling. As the peptide chains elongate, they can form secondary structures, such as β-sheets, and associate with each other through hydrogen bonds. This leads to a collapsed resin matrix, which hinders the access of reagents to the reactive sites.[1][2][3][4] Hydrophobic sequences are particularly prone to aggregation.[1]
Solutions:
-
Optimize Solvation:
-
Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your current solvent (e.g., DMF). NMP is often considered superior to DMF for preventing aggregation, especially with hydrophobic peptides.
-
For severe cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylene carbonate can be used to wash the resin.
-
-
Incorporate Chaotropic Salts:
-
Wash the resin with a solution containing chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to break up aggregates.
-
-
Consider Resin Type:
-
Utilize resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, PEGA).
-
For long or difficult sequences, using a low-loading resin (0.1-0.4 mmol/g) can minimize interchain interactions.
-
Issue 2: My coupling and/or deprotection reactions are slow or incomplete.
Potential Cause: Slow or incomplete coupling and deprotection are hallmark symptoms of on-resin aggregation. The formation of secondary structures physically blocks the reactive N-terminus of the peptide, preventing reagents from efficient access. This leads to lower reaction rates and an increase in deletion sequences in the final product. In such cases, standard amine tests like the Kaiser test may give false negative results.
Solutions:
-
Modify Synthesis Cycle:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to ensure the reaction goes to completion.
-
Extended Reaction Times: Increase the duration of both coupling and deprotection steps.
-
-
Elevated Temperature/Microwave Synthesis:
-
Perform the coupling at a higher temperature to disrupt secondary structures and improve reaction kinetics.
-
Utilize microwave-assisted SPPS, which provides rapid and uniform heating to break up aggregates and accelerate reactions. Excellent purities have been obtained with microwave heating at 86°C.
-
-
Stronger Deprotection Reagents:
-
If Fmoc deprotection is slow, consider switching to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.
-
Issue 3: I'm working with a "difficult sequence" and observing significant product loss.
Potential Cause: "Difficult sequences" are peptides that are poorly solvated while attached to the solid support, which prevents complete deprotection and coupling steps. These sequences often contain a high number of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) and are prone to forming stable secondary structures.
Solutions:
-
Backbone Modifications:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at Ser or Thr residues. These dipeptides create a "kink" in the peptide backbone, disrupting the formation of β-sheets. They are introduced as a dipeptide to avoid difficult acylation of the hindered oxazolidine nitrogen.
-
Hmb/Dmb Protected Amino Acids: Incorporate amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). These groups prevent hydrogen bonding between peptide chains.
-
-
Strategic Amino Acid Substitution:
-
If possible, strategically replace aggregation-prone residues with less problematic ones, or insert "breaker" residues like proline.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of on-resin aggregation?
A primary indicator of on-resin aggregation is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent. In continuous flow systems, aggregation can be detected by a flattening and broadening of the Fmoc-deprotection UV profile. Additionally, standard amine tests like the Kaiser or TNBS test may become unreliable and yield false negative results.
Q2: How does temperature affect peptide aggregation during SPPS?
Increasing the synthesis temperature is an effective way to disrupt the hydrogen bonds that cause aggregation, thereby improving reaction rates and crude purity. Microwave-assisted SPPS, in particular, can significantly accelerate both coupling and deprotection steps. However, high temperatures can also promote side reactions like racemization, especially for sensitive amino acids like Cysteine and Histidine.
Q3: Which solvents are most effective at minimizing aggregation?
Polar, aprotic solvents are crucial for maintaining good solvation of the peptide-resin complex. While N,N-Dimethylformamide (DMF) is widely used, N-methylpyrrolidone (NMP) is often considered superior for preventing aggregation, particularly with hydrophobic peptides. Adding Dimethyl sulfoxide (DMSO) to DMF or NMP (up to 25%) can also enhance solvation and disrupt secondary structures.
Q4: What are pseudoproline dipeptides and how do they prevent aggregation?
Pseudoproline dipeptides are derivatives of Serine or Threonine where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This structure introduces a "kink" in the peptide chain, disrupting the formation of secondary structures like β-sheets that lead to aggregation. They are incorporated as dipeptides to facilitate the coupling reaction. The native Ser or Thr residue is regenerated during the final TFA cleavage.
Quantitative Data on Anti-Aggregation Strategies
| Strategy | Peptide Sequence Example | Conditions | Result | Reference |
| Solvent Change | Hydrophobic transmembrane peptide (34-mer) | 100% DMF vs. 80% NMP / 20% DMSO | Crude yield increased from 4% to 12% | |
| Microwave SPPS | A-beta 1-42 (difficult sequence) | Conventional RT Synthesis vs. Microwave-Assisted | Achieved 68% crude purity in under 4 hours | |
| Pseudoproline Use | Highly aggregated sequences | Standard Fmoc-amino acids vs. Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold | |
| Elevated Temperature | Various peptides | Room Temperature vs. Increased Temperature | Allows for reduced coupling times while maintaining or improving crude purity |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Protocol 2: Microwave-Assisted SPPS for Difficult Sequences
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: Perform the Fmoc deprotection step with microwave heating (e.g., up to 86°C for 2.5 minutes).
-
Coupling: Add the activated Fmoc-amino acid to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.
-
Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.
-
Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.
Visualizations
Caption: The causal pathway of peptide aggregation in SPPS.
Caption: A troubleshooting workflow for SPPS aggregation issues.
References
Technical Support Center: Enhancing Yields of ¹³C-Alanine Labeled Peptides
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This resource is designed to provide targeted solutions and in-depth guidance for improving the yield and purity of synthetic peptides incorporating ¹³C-alanine.
Frequently Asked Questions (FAQs)
Q1: Does the ¹³C isotope in alanine alter its chemical reactivity in peptide synthesis?
No, the chemical reactivity of ¹³C-alanine is virtually identical to that of natural abundance ¹²C-alanine.[1][2] The substitution of a ¹²C atom with a stable ¹³C isotope does not significantly impact the physicochemical properties or reactivity of the amino acid.[1][2] Therefore, standard protocols and reaction conditions for Fmoc-Ala-OH coupling in Solid-Phase Peptide Synthesis (SPPS) are directly applicable to its ¹³C-labeled counterpart.[1] Any observed decrease in yield is likely attributable to other factors within the synthesis process rather than the isotopic label itself.
Q2: What is a reasonable expected yield for a peptide containing ¹³C-alanine?
The expected yield for a peptide containing ¹³C-alanine should be comparable to its unlabeled equivalent. Overall yield in SPPS is highly dependent on factors such as peptide length, sequence complexity, the resin used, and the efficiency of each coupling and deprotection step. For a short, standard peptide (e.g., a pentapeptide) synthesized on a ~100 mg resin scale, one might anticipate a crude yield of approximately 50 mg, with a final purified yield between 30-40% (15-25 mg). However, for longer or more complex peptides, the cumulative effect of even minor inefficiencies at each step can drastically reduce the final yield.
Q3: How can I definitively confirm the incorporation of ¹³C-alanine into my peptide?
Mass spectrometry is the most reliable method for confirming the successful incorporation of ¹³C-alanine. The mass of the synthesized peptide will increase by approximately 1.00335 Da for each ¹³C atom incorporated, compared to its ¹²C counterpart. Analysis of the peptide's mass spectrum will allow for verification of this expected mass shift.
Troubleshooting Guide: Common Issues and Solutions
Low yield is a frequent challenge in SPPS. The following guide details common observations, their potential causes, and recommended solutions when synthesizing peptides with ¹³C-alanine.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Crude Peptide Weight | Incomplete coupling reactions. | - Optimize Coupling Reagent: Employ a more efficient coupling reagent like HATU or HCTU, particularly for sterically hindered amino acids. - Increase Reagent Concentration: A higher concentration of the amino acid and coupling reagent can help drive the reaction to completion. - Double Couple: Perform a second coupling step for the ¹³C-alanine or other challenging residues to ensure the reaction goes to completion. - Extend Coupling Time: Increasing the reaction time can improve coupling efficiency for difficult sequences. |
| Peptide aggregation on the resin. | - Use a High-Swelling Resin: Resins such as PEG-polystyrene copolymers can enhance the solvation of the growing peptide chain. - Incorporate Pseudoproline Dipeptides: These can disrupt the formation of secondary structures that lead to aggregation. | |
| Mass Spectrometry Shows a High Proportion of Deletion Sequences (Missing ¹³C-Alanine) | Inefficient coupling of ¹³C-alanine. | - Verify Reagent Quality: Ensure the Fmoc-¹³C-Ala-OH is of high purity and has not degraded. - Optimize Coupling Conditions: While alanine is not typically a "difficult" amino acid, its coupling efficiency can be sequence-dependent. Consider a double coupling for the ¹³C-alanine. |
| Incomplete Fmoc deprotection prior to ¹³C-alanine coupling. | - Monitor Deprotection: Utilize a colorimetric test, such as the Kaiser test, to confirm the complete removal of the Fmoc group before proceeding with coupling. - Extend Deprotection Time: If deprotection is found to be incomplete, a longer reaction time may be necessary. | |
| Difficulty in Purifying the Final Peptide | Co-elution of the target peptide with impurities. | - Optimize HPLC Gradient: A shallower gradient during reverse-phase HPLC can improve the resolution and separation of the target peptide from closely eluting impurities. |
| Poor solubility of the crude peptide. | - Test Different Solvents: Before injection into the HPLC, assess the solubility of the crude peptide in various solvents to identify the most suitable one. For highly hydrophobic peptides, solvents like trifluoroethanol may be required. | |
| Premature Cleavage of Peptide from the Resin | Use of an acid-labile linker with reagents that have slight acidity. | - Select a More Stable Linker: For peptides sensitive to acid, a more robust, acid-stable linker may be required. - Avoid Acidic Conditions: Ensure that the reagents used during the synthesis, particularly during coupling and deprotection, do not lead to premature cleavage from the resin. |
Quantitative Data Summary
The choice of coupling reagent is critical for maximizing coupling efficiency and, consequently, the overall peptide yield. The following table provides a relative comparison of commonly used coupling reagents in SPPS.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Characteristics |
| HATU | OAt ester | Very High | Highly efficient, especially for sterically hindered couplings. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HBTU | OBt ester | Medium-High | A widely used and effective coupling reagent. |
| PyBOP | OBt ester | Medium-High | Similar in reactivity to HBTU. |
| DIC/Oxyma | Oxyma ester | Medium | A cost-effective option with a low risk of racemization. |
| DIC/HOBt | OBt ester | Medium | A classic coupling cocktail, though HOBt has some safety concerns. |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for ¹³C-Alanine Incorporation
This protocol outlines a single coupling cycle for the addition of Fmoc-¹³C-Ala-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis vessel
-
Resin with N-terminal Fmoc-deprotected peptide
-
Fmoc-¹³C-Ala-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for a minimum of 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the complete removal of the Fmoc group (a positive test indicates a free primary amine).
-
Coupling of Fmoc-¹³C-Ala-OH:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-¹³C-Ala-OH and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents and byproducts.
-
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain colorless) indicates a successful coupling.
Visualizations
Caption: Workflow for a single Fmoc-SPPS cycle for ¹³C-alanine incorporation.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Boc-Ala-OH-1-¹³C and Fmoc-Ala-OH-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes like Carbon-13 into amino acids is a critical tool in modern biomedical research, enabling detailed studies of peptide and protein structure, dynamics, and metabolism. Alanine, with its simple side chain, is a frequent choice for isotopic labeling. The synthesis of ¹³C-labeled alanine, protected for use in peptide synthesis, primarily involves the use of either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice between these two protection strategies can significantly influence the efficiency, cost, and downstream applications of the synthesized amino acid. This guide provides an objective comparison of the synthesis of Boc-Ala-OH-1-¹³C and Fmoc-Ala-OH-1-¹³C, supported by representative experimental data and protocols.
At a Glance: Key Differences in Synthetic Strategies
The fundamental difference between the synthesis of Boc-Ala-OH-1-¹³C and Fmoc-Ala-OH-1-¹³C lies in the chemistry of the Nα-amino protecting group and the conditions required for its introduction. This initial choice of protecting group dictates the subsequent strategy for peptide synthesis, with Boc chemistry relying on acid-labile deprotection and Fmoc chemistry on base-labile deprotection.
| Feature | Boc-Ala-OH-1-¹³C Synthesis | Fmoc-Ala-OH-1-¹³C Synthesis |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Reaction Conditions | Mildly basic (e.g., NaOH, NaHCO₃, or Et₃N in aqueous/organic solvent mixture) | Mildly basic (e.g., NaHCO₃ or Na₂CO₃ in aqueous/organic solvent mixture) |
| Typical Reported Yields (for unlabeled Alanine) | 92-94%[1] | 89.5-90.2%[2][3] |
| Workup | Acidification to precipitate the product, followed by extraction. | Acidification to precipitate the product, followed by filtration and washing. |
| Cleavage Conditions in Peptide Synthesis | Strongly acidic (e.g., Trifluoroacetic acid - TFA) | Mildly basic (e.g., Piperidine in DMF) |
Synthetic Pathways: A Visual Comparison
The following diagrams illustrate the general synthetic workflows for the preparation of Boc-Ala-OH-1-¹³C and Fmoc-Ala-OH-1-¹³C from the common starting material, L-Alanine-1-¹³C.
Experimental Protocols
The following are representative protocols for the synthesis of Boc- and Fmoc-protected alanine. These protocols, originally for unlabeled or differently labeled alanine, can be adapted for the synthesis of the 1-¹³C labeled analogues, as the isotopic substitution does not significantly alter the chemical reactivity of the molecule.[4]
Protocol 1: Synthesis of Boc-L-Ala-OH-1-¹³C (Adapted from a general procedure for Boc-L-Ala-OH-2-¹³C)[5]
Materials:
-
L-Alanine-1-¹³C
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
-
4 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Suspend L-Alanine-1-¹³C in water in a flask and cool to 0°C in an ice bath.
-
Add NaOH to the suspension with stirring until dissolved.
-
Add THF followed by the dropwise addition of (Boc)₂O.
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Extract the mixture with petroleum ether to remove unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of Fmoc-L-Ala-OH-1-¹³C (Adapted from a general procedure for Fmoc-Ala-OH)
Materials:
-
L-Alanine-1-¹³C
-
Fmoc-OSu (or other activated Fmoc reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Alanine-1-¹³C and NaHCO₃ in water.
-
In a separate flask, dissolve the Fmoc-OSu in acetone.
-
Add the Fmoc-OSu solution dropwise to the stirred alanine solution.
-
Stir the reaction mixture overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract with CH₂Cl₂ to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer and acidify with 10% HCl to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain Fmoc-Ala-OH-1-¹³C.
Comparison of Deprotection Strategies in Peptide Synthesis
The choice between Boc and Fmoc protection for the initial amino acid synthesis has significant implications for the subsequent solid-phase peptide synthesis (SPPS) strategy.
Boc Strategy:
-
Deprotection: Requires strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc group in each cycle of peptide synthesis.
-
Side-chain Protection: Typically employs benzyl-based protecting groups, which are removed simultaneously with cleavage from the resin using a very strong acid like hydrofluoric acid (HF).
-
Advantages: Robust and well-established, often favored for the synthesis of long or aggregation-prone peptides.
-
Disadvantages: The use of harsh and corrosive acids (TFA and HF) requires specialized equipment and handling procedures.
Fmoc Strategy:
-
Deprotection: Utilizes a mild base, commonly 20% piperidine in dimethylformamide (DMF), for the removal of the Nα-Fmoc group.
-
Side-chain Protection: Employs acid-labile protecting groups (e.g., t-butyl), which are removed during the final cleavage from the resin with TFA.
-
Advantages: Milder reaction conditions are more compatible with sensitive peptide sequences and modifications. The final cleavage step avoids the use of HF, making it more amenable to standard laboratory setups and automation.
-
Disadvantages: The basic deprotection conditions can sometimes lead to side reactions such as diketopiperazine formation or aspartimide formation.
Conclusion
The syntheses of both Boc-Ala-OH-1-¹³C and Fmoc-Ala-OH-1-¹³C from L-Alanine-1-¹³C are high-yielding and straightforward procedures. The choice between the two is primarily dictated by the intended application in peptide synthesis.
-
Boc-Ala-OH-1-¹³C is the precursor for Boc-based solid-phase peptide synthesis . This strategy, while requiring harsh acidic conditions for deprotection, remains a powerful tool, particularly for complex and hydrophobic peptides.
-
Fmoc-Ala-OH-1-¹³C is utilized in Fmoc-based solid-phase peptide synthesis . This has become the more prevalent strategy in modern peptide chemistry due to its milder deprotection conditions, compatibility with a wider range of functionalities, and amenability to automated synthesis.
For researchers embarking on the synthesis of peptides containing ¹³C-labeled alanine, a thorough consideration of the target peptide's sequence, length, and any modifications, as well as available laboratory infrastructure, will guide the optimal choice between these two robust synthetic pathways.
References
A Head-to-Head Comparison: Boc-Ala-OH-1-13C vs. Uniformly Labeled 13C3-Alanine for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two commonly used labeled alanine derivatives: Boc-Ala-OH-1-13C, with a single labeled carbon at the carboxyl position, and uniformly labeled Boc-L-Ala-OH-13C3, where all three carbon atoms are 13C. This comparison will aid in making informed decisions for applications ranging from peptide synthesis to metabolic flux analysis.
This guide will delve into the structural differences, performance in key applications, and provide detailed experimental protocols. The primary distinction lies in their isotopic labeling pattern, which dictates their utility in various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
At a Glance: Key Specifications
A summary of the key specifications for this compound and Boc-L-Ala-OH-13C3 is presented below. These parameters are crucial for experimental design and data interpretation.
| Feature | This compound | Boc-L-Ala-OH-13C3 |
| Labeling Type | Positional (Carboxyl Carbon) | Uniform |
| Isotopic Purity | Typically ≥99 atom % 13C[1][2] | Typically ≥99 atom % 13C[3] |
| Molecular Weight | 190.20 g/mol [1][4] | 192.19 g/mol |
| Mass Shift (M+) | M+1 | M+3 |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Primary Applications | Peptide Synthesis, NMR Structural Analysis, Probing specific metabolic pathways | Metabolic Flux Analysis, Quantitative Proteomics, NMR applications |
Performance in Key Applications
The choice between positional and uniform labeling is dictated by the specific research question and the analytical method employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the labeling pattern significantly influences the resulting spectra.
-
This compound: The single 13C label at the carboxyl carbon provides a distinct and simplified signal in the 13C NMR spectrum. This is advantageous for site-specific structural and dynamic studies of peptides and proteins, as it avoids the complexity of multiple labeled carbons and potential C-C couplings. The specific label allows for unambiguous assignment of the carboxyl carbon signal.
-
Boc-L-Ala-OH-13C3: Uniform labeling is suitable for a broader range of NMR applications. The presence of 13C at all three carbon positions can provide more comprehensive structural information. However, the resulting spectra will be more complex due to multiple 13C signals and the presence of 13C-13C coupling, which can complicate spectral analysis. The Boc protecting group will also contribute to the 13C NMR spectrum.
Mass Spectrometry (MS) and Metabolic Flux Analysis (MFA)
In MS-based applications, particularly metabolic flux analysis, the number and position of labels are critical for tracing metabolic pathways.
-
This compound: The single label at the C1 position is highly valuable for probing specific biochemical reactions involving the carboxyl group of alanine. It allows for the precise determination of carbon transitions in pathways where the carboxyl carbon is either retained or lost. However, the Boc group must be removed by cellular enzymes for the alanine to be metabolized, and the efficiency of this process can vary in living cells.
-
Boc-L-Ala-OH-13C3: Uniformly labeled alanine provides a more comprehensive view of carbon and nitrogen flux through central metabolic pathways. The M+3 mass shift is easily detectable and allows for the tracking of the entire carbon backbone of alanine as it is incorporated into downstream metabolites. This makes it a robust tracer for general flux analysis. However, interpreting the distribution of the three labels to pinpoint the activity of a specific pathway can be more complex compared to using a position-specific tracer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these labeled compounds.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-13C-Alanine
This protocol outlines the manual Boc-SPPS workflow for incorporating a 13C-labeled alanine into a peptide chain.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound or Boc-L-Ala-OH-13C3
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Neutralization: Wash the resin with DCM, followed by a neutralization step using a solution of 10% DIEA in DCM to obtain the free amine.
-
Coupling:
-
In a separate vessel, dissolve this compound or Boc-L-Ala-OH-13C3 (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for the incorporation of a Boc-13C-alanine residue in SPPS.
Protocol 2: 13C Metabolic Flux Analysis (MFA) in Cell Culture
This protocol provides a general workflow for a 13C-alanine metabolic labeling experiment in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Labeling medium containing either this compound or Boc-L-Ala-OH-13C3 (or their deprotected forms, L-Alanine-1-13C or L-Alanine-13C3) in place of unlabeled alanine.
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Liquid nitrogen or dry ice
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding and Growth: Seed cells in culture plates and grow to the desired confluency (typically ~80%) in complete growth medium.
-
Media Exchange: Aspirate the growth medium, wash the cells gently with pre-warmed PBS, and then add the pre-warmed 13C-labeling medium.
-
Labeling: Incubate the cells in the labeling medium for a predetermined time to allow for the uptake and metabolism of the labeled alanine.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice or in liquid nitrogen.
-
Metabolite Extraction: Add ice-cold 80% methanol to the plate and scrape the cells. Collect the cell lysate.
-
Sample Processing:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the extracts and prepare them for analysis by MS or NMR.
-
-
Data Analysis: Analyze the mass isotopologue distribution of downstream metabolites to determine the incorporation of 13C and calculate metabolic fluxes.
Generalized Workflow for 13C Metabolic Flux Analysis
Caption: Key steps involved in a typical 13C metabolic labeling experiment for flux analysis.
Decision Guide: Choosing the Right Labeled Alanine
The selection between this compound and Boc-L-Ala-OH-13C3 hinges on the specific experimental goals.
Decision Tree for Labeled Alanine Selection
Caption: A decision-making framework for selecting the appropriate labeled alanine.
References
Assessing the Isotopic Purity of Boc-Ala-OH-1-13C: A Comparative Guide
For researchers and professionals in drug development and metabolic studies, the precise isotopic enrichment of labeled compounds like N-tert-butoxycarbonyl-L-alanine-1-13C (Boc-Ala-OH-1-13C) is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of the primary analytical methods for assessing the isotopic purity of this key building block in peptide synthesis and as a metabolic tracer. We present a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and representative data to inform the selection of the most suitable analytical strategy.
Comparison of Analytical Techniques
The principal methods for determining the isotopic enrichment of ¹³C-labeled compounds are NMR spectroscopy and Mass Spectrometry. Each technique offers distinct advantages and is suited to different aspects of purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the direct quantification of ¹³C abundance at specific atomic positions. Both ¹H and ¹³C NMR can be utilized to determine isotopic enrichment.
Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio, making it a highly sensitive method for determining the isotopic distribution within a molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are frequently employed for the analysis of amino acids and their derivatives. Isotope Ratio Mass Spectrometry (IRMS) is a specialized MS technique that offers very high precision for isotope ratio measurements.[1]
The choice between NMR and MS for isotopic purity assessment depends on the specific requirements of the analysis, including the need for positional information, sensitivity, and sample throughput.
Quantitative Data Comparison
The following table summarizes representative data for the isotopic purity assessment of a commercial batch of Boc-Ala-OH-1-¹³C, which is typically specified with an isotopic purity of ≥99 atom % ¹³C.[2][3]
| Analytical Method | Measured Isotopic Purity (atom % ¹³C) | Relative Standard Deviation (%) | Throughput | Key Advantages | Key Limitations |
| ¹³C NMR Spectroscopy | 99.2 | 0.5 | Low | Provides positional information, non-destructive. | Lower sensitivity, longer acquisition times. |
| GC-MS | 99.3 | 0.2 | High | High sensitivity and throughput. | Requires derivatization, destructive. |
| LC-MS/MS | 99.1 | 0.3 | High | High sensitivity and specificity, suitable for complex mixtures. | May require optimization of ionization and fragmentation, destructive. |
Experimental Workflows and Protocols
To ensure accurate and reproducible results, detailed and validated experimental protocols are essential. Below are diagrams illustrating the typical workflows for assessing the isotopic purity of Boc-Ala-OH-1-¹³C by NMR and MS, followed by detailed experimental procedures.
Detailed Experimental Protocols
Protocol 1: Isotopic Purity Assessment by ¹³C NMR Spectroscopy
This protocol provides a method for the direct measurement of ¹³C enrichment.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-Ala-OH-1-¹³C.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer for optimal resolution and lineshape.
3. Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum.
-
Key parameters for quantitative analysis include:
-
A long relaxation delay (D1), typically 5 times the longest T₁ of the carbon nuclei, to ensure full relaxation between scans.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) which can lead to inaccurate signal integration.
-
4. Data Processing:
-
Process the acquired spectrum using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply baseline correction and phase correction to the spectrum.
-
Integrate the signal corresponding to the labeled carboxyl carbon (C1) and the signals of the natural abundance ¹³C carbons (e.g., the methyl and quaternary carbons of the Boc group).
5. Isotopic Purity Calculation:
-
The isotopic purity is calculated by comparing the integral of the enriched C1 signal to the integrals of the natural abundance signals, taking into account the natural 1.1% abundance of ¹³C.
Protocol 2: Isotopic Purity Assessment by GC-MS
This protocol involves a derivatization step to make the amino acid volatile for gas chromatography.
1. Sample Preparation (Derivatization):
-
Deprotection: The Boc protecting group is typically hydrolyzed using an acid such as trifluoroacetic acid (TFA). The acid is subsequently removed by evaporation under a stream of nitrogen.
-
Esterification: The carboxyl group is esterified, for example, by heating the sample in a solution of propanol and acetyl chloride.
-
Acylation: The amino group is acylated using a reagent such as acetic anhydride in the presence of a base like triethylamine.
-
Re-dissolve the derivatized sample in a suitable solvent like ethyl acetate for injection.
2. Instrument Setup:
-
Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
A suitable capillary column (e.g., DB-5ms) should be used for the separation of the derivatized alanine.
3. Data Acquisition:
-
Inject the derivatized sample into the GC inlet.
-
The instrument will separate the analyte, which is then ionized (commonly by electron impact, EI) and analyzed by the mass spectrometer.
-
Acquire mass spectra across the relevant m/z range, ensuring sufficient data points across the chromatographic peak.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized alanine.
-
Examine the mass spectrum for this peak and identify the molecular ion cluster.
-
The isotopic purity is determined by analyzing the relative intensities of the M+0 and M+1 peaks in the molecular ion cluster, after correcting for the natural abundance of other isotopes (e.g., ¹³C in the derivatizing agent and other carbons in the molecule, ¹⁵N, ¹⁷O, ¹⁸O).
Protocol 3: Isotopic Purity Assessment by LC-MS/MS
This protocol is suitable for the direct analysis of Boc-Ala-OH-1-¹³C without derivatization.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of Boc-Ala-OH-1-¹³C in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Prepare a series of dilutions for calibration if quantitative analysis is also being performed.
2. Instrument Setup:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
A C18 reversed-phase column is typically suitable for the separation of Boc-protected amino acids.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the analyte.
-
Develop a multiple reaction monitoring (MRM) method for a triple quadrupole instrument or a full scan method for a high-resolution instrument.
3. Data Acquisition:
-
Inject the sample into the LC system.
-
Acquire data across the elution time of the analyte. For MRM, monitor the transition from the precursor ion (the [M+H]⁺ or [M-H]⁻ of Boc-Ala-OH-1-¹³C) to a specific product ion. For high-resolution MS, acquire full scan data.
4. Data Analysis:
-
Identify the chromatographic peak for Boc-Ala-OH-1-¹³C.
-
For high-resolution MS data, extract the ion chromatograms for the monoisotopic peak and the M+1 peak.
-
The isotopic purity is determined from the relative intensities of the isotopic peaks in the mass spectrum, after deconvolution and correction for the natural abundance of other isotopes.
Conclusion
Both NMR spectroscopy and mass spectrometry are powerful techniques for the assessment of the isotopic purity of Boc-Ala-OH-1-¹³C. NMR provides unambiguous positional information in a non-destructive manner, while MS offers higher sensitivity and throughput, though it is a destructive technique and may require derivatization. The choice of method should be guided by the specific experimental needs, available instrumentation, and the desired level of detail in the analysis. For routine quality control, MS-based methods are often preferred due to their speed and sensitivity. For detailed structural confirmation and positional purity, NMR is indispensable. By employing the appropriate methodology and carefully executing the experimental protocols, researchers can confidently verify the isotopic enrichment of their labeled compounds, ensuring the integrity of their experimental results.
References
Boc vs. Fmoc: A Comparative Guide to Synthesizing Challenging Peptide Sequences
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the success of synthesizing complex peptide sequences. While Fmoc chemistry has become the more prevalent method due to its milder deprotection conditions and ease of automation, Boc chemistry retains significant advantages for specific, "difficult" peptide sequences, particularly those prone to aggregation or containing certain post-translational modifications. This guide provides an objective comparison of these two chemistries, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for challenging peptides.
The Critical Difference: Deprotection Chemistry and Its Impact on Aggregation
The fundamental distinction between Boc and Fmoc SPPS lies in the chemistry of the Nα-amino protecting group and the conditions for its removal. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a base such as piperidine.[1][2] This difference has profound implications for the synthesis of peptides that are hydrophobic or have a high propensity to form stable secondary structures on the solid support.
In Fmoc synthesis, the repeated exposure to a basic deprotection agent results in a neutral peptide chain, which can lead to inter- and intra-chain hydrogen bonding, causing the peptide to aggregate and adopt secondary structures like β-sheets.[] This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling, and ultimately resulting in lower yields and crude purity.[2][4]
Conversely, the TFA deprotection step in Boc chemistry leaves the newly exposed N-terminus protonated as a TFA salt. This positive charge disrupts the formation of secondary structures and reduces aggregation by electrostatic repulsion, thereby improving the solvation of the peptide chain and the efficiency of the subsequent coupling step. This makes Boc chemistry particularly well-suited for the synthesis of hydrophobic peptides, such as amyloid beta (Aβ) fragments and transmembrane domains.
Quantitative Comparison: Performance in Difficult Sequences
Direct head-to-head comparative studies of Boc and Fmoc synthesis for the same difficult peptide sequence under identical conditions are limited in the literature. However, by compiling data from various studies, a clear trend emerges, particularly for the notoriously challenging amyloid beta (1-42) peptide.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Purity (Aβ 1-42) | Often higher for hydrophobic peptides | Can be significantly lower due to on-resin aggregation | Purity in Fmoc can be improved with strategies like the use of pseudoprolines or microwave assistance, but aggregation remains a primary challenge. |
| Overall Yield (Difficult Sequences) | Can be higher due to reduced aggregation and more efficient coupling | Often impacted by incomplete deprotection and coupling steps caused by aggregation | In situ neutralization protocols in Boc chemistry can further enhance yields for problematic sequences. |
| Aggregation During Synthesis | Minimized by the protonation of the N-terminus following deprotection | A significant challenge due to the neutral state of the peptide backbone after deprotection | |
| Side Reactions | Potential for acid-catalyzed side reactions, such as alkylation of sensitive residues (e.g., Trp, Met) if scavengers are not used effectively. | Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, can be induced by the basic deprotection conditions. | |
| Compatibility with PTMs | Advantageous for base-labile modifications that would not survive the repeated piperidine treatment in Fmoc SPPS. | Generally preferred for acid-sensitive modifications like phosphorylation and glycosylation due to the milder final cleavage conditions. |
Experimental Protocols
The following are generalized yet detailed protocols for the key steps in Boc-SPPS, with a focus on the in situ neutralization technique, which is highly recommended for difficult sequences, and a standard Fmoc-SPPS protocol for comparison.
Boc Solid-Phase Peptide Synthesis with In Situ Neutralization
This protocol is optimized for minimizing aggregation and improving coupling efficiency for hydrophobic and other difficult peptide sequences.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or via its cesium salt).
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
2. Boc-SPPS Cycle with In Situ Neutralization:
-
Deprotection:
-
Wash the resin with DCM.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), followed by DMF (3x).
-
-
Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve the next Boc-amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add this solution to the resin, followed immediately by the addition of a hindered base like diisopropylethylamine (DIEA) (6 equivalents).
-
Agitate the reaction mixture for 15-60 minutes. The coupling reaction occurs simultaneously with the neutralization of the N-terminal TFA salt.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Standard Fmoc Solid-Phase Peptide Synthesis
1. Resin Preparation and First Amino Acid Loading:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
If not pre-loaded, couple the first Fmoc-protected amino acid to the resin.
2. Fmoc-SPPS Cycle:
-
Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20-50% piperidine in DMF for 5-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base (e.g., DIEA or NMM) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
Visualizing the Workflows
To better illustrate the core differences in the synthetic cycles, the following diagrams outline the experimental workflows for both Boc and Fmoc SPPS.
References
The Price of Precision: A Cost-Benefit Analysis of Labeled Amino Acids in Proteomics and Drug Development
For researchers, scientists, and drug development professionals, the precise quantification and tracking of proteins are paramount. Labeled amino acids, through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT), offer unparalleled accuracy in studying protein dynamics. However, these powerful methods come at a cost. This guide provides an objective comparison of labeled amino acid techniques with their primary alternative, Label-Free Quantification (LFQ), offering a comprehensive cost-benefit analysis supported by experimental data and detailed protocols to inform your research decisions.
The choice between labeled and label-free approaches in quantitative proteomics is a critical one, with significant implications for experimental design, budget, and the nature of the biological questions that can be addressed. While labeled methods provide a robust internal standard for precise quantification, label-free techniques offer a simpler, often more cost-effective, and higher-throughput alternative. This guide will delve into the nuances of these methodologies, providing the necessary data to make an informed choice for your specific research needs.
At a Glance: Labeled vs. Label-Free Quantification
| Feature | Labeled Methods (e.g., SILAC, BONCAT/FUNCAT) | Label-Free Quantification (LFQ) |
| Principle | Metabolic or chemical incorporation of isotopic or bio-orthogonal labels for relative quantification. | Comparison of signal intensities (peak areas or spectral counts) of unlabeled peptides. |
| Accuracy & Precision | High accuracy and precision due to internal standards. | Moderate accuracy; can be affected by run-to-run variability.[1][2] |
| Cost of Reagents | Higher, due to the expense of stable isotope-labeled or non-canonical amino acids.[3] | Lower, as no labeling reagents are required.[3][4] |
| Sample Preparation | More complex, requiring metabolic labeling or chemical tagging steps. | Simpler and less time-consuming. |
| Proteome Coverage | Potentially lower due to increased sample complexity and potential for incomplete labeling. | Generally higher, with the potential to identify more proteins. |
| Multiplexing | Limited in traditional SILAC (typically 2-3 samples), but higher with isobaric tags. | Theoretically unlimited number of samples can be compared. |
| Data Analysis | Can be more straightforward for quantification due to clear isotopic pairs. | More complex data analysis to account for variability between runs. |
| Ideal Applications | Studies requiring high quantitative accuracy, such as analysis of post-translational modifications, protein turnover, and specific protein-protein interactions. | Large-scale biomarker discovery, systems biology, and studies with a large number of samples. |
Deep Dive into Labeled Amino Acid Techniques
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique where cells are grown in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine), while control cells are grown in media with "light" (natural abundance) amino acids. This in vivo labeling allows for the mixing of cell populations at an early stage, minimizing experimental variability and leading to highly accurate relative quantification of proteins.
Benefits of SILAC:
-
High Accuracy: The co-elution of heavy and light peptide pairs in the mass spectrometer allows for precise quantification.
-
Reduced Sample Handling Error: Samples are mixed early in the workflow, reducing variability introduced during sample preparation.
-
Versatility: Applicable to a wide range of cell culture experiments, including studies on protein turnover, post-translational modifications, and protein-protein interactions.
Costs and Considerations:
-
Reagent Costs: Stable isotope-labeled amino acids and specialized cell culture media can be expensive, particularly for large-scale experiments.
-
Time-Consuming: Requires multiple cell divisions to ensure complete incorporation of the labeled amino acids.
-
Applicability: Limited to cells that can be cultured and may not be suitable for all cell types or for the analysis of tissues directly.
Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)
BONCAT and FUNCAT are techniques that utilize non-canonical amino acids with bio-orthogonal functional groups (e.g., an azide or alkyne). These modified amino acids are incorporated into newly synthesized proteins and can then be selectively tagged with a reporter molecule, such as biotin (for affinity purification in BONCAT) or a fluorophore (for visualization in FUNCAT), via a highly specific "click chemistry" reaction.
Benefits of BONCAT/FUNCAT:
-
Temporal Resolution: Enables the specific analysis of newly synthesized proteins within a defined time window.
-
High Specificity: The bio-orthogonal nature of the click chemistry reaction ensures minimal off-target labeling.
-
Versatility: Can be used in a wide range of biological systems, including cell culture, tissues, and even whole organisms. FUNCAT allows for the visualization of protein synthesis with subcellular resolution.
Costs and Considerations:
-
Reagent Costs: Non-canonical amino acids and the required click chemistry reagents can be costly.
-
Potential for Perturbation: The incorporation of a non-canonical amino acid could potentially affect protein function, although they are designed to be minimally perturbing.
The Alternative: Label-Free Quantification (LFQ)
Label-free quantification is a more straightforward approach that directly compares the abundance of proteins across different samples without the use of isotopic labels. The two main methods are spectral counting, which tallies the number of tandem mass spectra identified for a given protein, and intensity-based methods, which measure the area under the curve of the peptide's chromatographic peak.
Benefits of LFQ:
-
Cost-Effective: Eliminates the need for expensive labeling reagents.
-
Simpler Workflow: Sample preparation is less complex and time-consuming.
-
Higher Proteome Coverage: Often identifies a larger number of proteins compared to labeled methods.
-
Flexibility: Allows for the comparison of a virtually unlimited number of samples.
Costs and Considerations:
-
Lower Reproducibility: Susceptible to run-to-run variation in instrument performance and sample preparation, which can impact quantitative accuracy.
-
Complex Data Analysis: Requires sophisticated software and statistical methods to normalize data and account for variability.
-
Lower Accuracy for Low-Abundance Proteins: Can be less sensitive for quantifying proteins with low expression levels compared to labeled methods.
Cost Comparison: A Quantitative Overview
The following table provides an estimated cost breakdown for a typical quantitative proteomics experiment comparing SILAC, BONCAT/FUNCAT, and LFQ. Prices are illustrative and can vary based on supplier, scale, and specific experimental requirements.
| Cost Component | SILAC | BONCAT/FUNCAT | Label-Free Quantification (LFQ) |
| Labeling Reagents | High (Stable isotope-labeled amino acids and dialyzed serum) | Moderate to High (Non-canonical amino acids and click chemistry reagents) | None |
| Cell Culture Media | High (Specialized SILAC media) | Standard Media | Standard Media |
| Sample Preparation | Standard proteomics reagents | Standard proteomics reagents | Standard proteomics reagents |
| Mass Spectrometry | Instrument time cost is a major factor. | Instrument time cost is a major factor. | Instrument time cost is a major factor, and more runs may be needed for replicates. |
| Data Analysis Software | Various free and commercial options available. | Various free and commercial options available. | Often requires more sophisticated and potentially costly software for normalization and statistical analysis. |
| Estimated Reagent Cost per Experiment (Small Scale) | $500 - $2000+ | $300 - $1500+ | < $100 |
| Estimated Total Cost per Sample (including MS) | Can range from several hundred to over a thousand dollars depending on the complexity and depth of analysis. | Similar to SILAC, with costs influenced by the specific reagents and imaging requirements for FUNCAT. | Generally lower per sample, but more replicates may be needed, increasing the overall cost. |
Experimental Protocols
Detailed, step-by-step protocols are crucial for the successful implementation of these techniques. Below are summarized methodologies for SILAC, BONCAT, and Label-Free Quantification.
SILAC Experimental Workflow
Methodology:
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance arginine and lysine, while the other is grown in "heavy" SILAC medium with stable isotope-labeled arginine (e.g., ¹³C₆) and lysine (e.g., ¹³C₆,¹⁵N₂). Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental treatment to one cell population while the other serves as a control.
-
Cell Lysis and Protein Mixing: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
BONCAT Experimental Workflow
Methodology:
-
Metabolic Labeling: Culture cells in methionine-free medium for a short period to deplete endogenous methionine. Then, supplement the medium with a non-canonical amino acid analog of methionine, such as L-azidohomoalanine (AHA), for a defined period to label newly synthesized proteins.
-
Cell Lysis: Harvest and lyse the cells to extract the proteome.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-alkyne tag to the azide group of the incorporated AHA.
-
Affinity Purification: Use streptavidin-coated beads to enrich for the biotin-tagged, newly synthesized proteins.
-
Protein Digestion: Digest the captured proteins into peptides, often while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the newly synthesized proteome.
Label-Free Quantification (LFQ) Experimental Workflow
References
A Head-to-Head Comparison: HBTU vs. HATU for Boc-Amino Acid Coupling
For researchers and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant in the successful synthesis of peptides. Among the myriad of available options, the uronium-based reagents HBTU and HATU are frequently employed for their efficiency in amide bond formation. This guide provides an objective, data-driven comparison of HBTU and HATU for the coupling of Boc-protected amino acids, offering insights into their respective performances, supported by experimental data and detailed protocols.
Performance Comparison: HBTU vs. HATU
While both HBTU and HATU are effective coupling reagents, the experimental evidence consistently indicates that HATU offers superior performance, particularly in terms of reaction speed, efficiency, and the purity of the final peptide product. This advantage is especially pronounced in the synthesis of "difficult" sequences that are prone to aggregation and side reactions.[1]
The enhanced reactivity of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety it contains. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, leading to a less reactive OBt-ester, which can result in slower reaction times and a higher propensity for side reactions, including racemization.[1]
The following table summarizes the key performance indicators for HBTU and HATU based on available data.
| Parameter | HBTU | HATU | Key Observations |
| Typical Yield | 80-95% | 90-98% | HATU generally provides higher yields, especially for sterically hindered couplings.[2] |
| Reaction Time | 1-4 hours | 0.5-2 hours | Reactions with HATU are typically faster than with HBTU.[1] |
| Racemization | Higher risk | Lower risk | HATU is reported to result in less epimerization compared to HBTU. |
| Coupling Efficiency | High | Higher | HATU consistently demonstrates superior coupling efficiency. |
| Purity | Lower Purity (more deletion products observed in difficult sequences) | Higher Purity (fewer deletion products observed in difficult sequences) | The synthesis of the acyl carrier protein (ACP) fragment (65-74), a benchmark for difficult sequences, shows higher purity with HATU. |
| Side Reactions | Can cause guanidinylation of the N-terminus if used in excess. | Can also cause guanidinylation if used in excess, but generally leads to fewer side products. | Both reagents require careful stoichiometry to avoid side reactions. |
| Cost | More cost-effective | Higher cost | HBTU is generally a more economical option than HATU. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase and solid-phase coupling of a Boc-protected amino acid using HBTU and HATU. These should serve as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Solution-Phase Coupling with HBTU
-
Dissolution: Dissolve the Boc-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HBTU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: Solution-Phase Coupling with HATU
-
Dissolution: Dissolve the Boc-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are generally faster, often completing within 30 minutes to 2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HBTU protocol.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling with HBTU/HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2.0 equivalents based on resin substitution) in DMF.
-
Add HBTU or HATU (2.0 equivalents) and a base such as DIPEA (4.0 equivalents). For HBTU, the addition of HOBt (2.0 equivalents) can help to suppress racemization.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Shake the reaction mixture at room temperature for 10-60 minutes. Monitor the completion of the coupling using a suitable test (e.g., Kaiser test).
-
Washing: Filter the resin and wash it thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Visualizing the Process
To better understand the workflow and the chemical distinctions, the following diagrams illustrate the general peptide coupling workflow and the mechanistic difference between HBTU and HATU.
References
A Researcher's Guide to Interpreting NMR Spectra from 13C Labeled Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology and drug development, providing atomic-level insights into protein structure, dynamics, and interactions. The strategic incorporation of Carbon-13 (¹³C) isotopes into proteins significantly enhances spectral resolution and enables a wide array of experiments crucial for characterizing proteins larger than 10-15 kDa.[1][2] This guide offers a comparative overview of key methodologies, software, and experimental strategies for interpreting NMR data from ¹³C labeled proteins, designed for researchers, scientists, and drug development professionals.
Comparison of ¹³C Isotopic Labeling Strategies
The choice of isotopic labeling strategy is fundamental to the success of an NMR study. It directly impacts spectral complexity, sensitivity, and the type of information that can be extracted. The primary goal is often to simplify crowded spectra and overcome challenges associated with the relaxation properties of larger molecules.[2][3]
Table 1: Comparison of Common ¹³C Labeling Strategies
| Labeling Strategy | Description | Advantages | Disadvantages | Best Suited For |
| Uniform Labeling | All carbon atoms are replaced with ¹³C by growing the protein in media with ¹³C-glucose as the sole carbon source.[2] | - Maximizes the number of observable nuclei.- Essential for sequential backbone resonance assignment using triple-resonance experiments (e.g., HNCA, HN(CO)CA). | - Can lead to severe signal overlap and line broadening in larger proteins (>20 kDa).- Large one-bond ¹³C-¹³C couplings can complicate relaxation studies. | - Structure determination of small to medium-sized proteins (<20 kDa).- Backbone assignment. |
| Fractional Labeling | Protein is grown in a mix of ¹³C-glucose and ¹²C-glucose. Optimal random fractional labeling is often between 25-35%. | - Reduces ¹³C-¹³C scalar couplings, simplifying spectra and improving resolution.- Cost-effective compared to 100% labeling. | - Reduced sensitivity for certain experiments due to lower ¹³C incorporation. | - Studies of larger proteins where uniform labeling leads to poor spectral quality.- High-accuracy structure determination of small proteins. |
| Selective Labeling | Only specific amino acid types are ¹³C labeled by adding labeled precursors to the growth media. | - Drastically simplifies spectra by only showing signals from chosen residues.- Enables unambiguous assignment of specific amino acid types. | - Information is limited to the labeled sites.- Can be expensive depending on the labeled precursors. | - Probing specific sites of interaction.- Studying dynamics at functionally important residues.- Aiding assignment in large proteins. |
| Reverse Labeling | The protein is uniformly ¹³C labeled, except for specific amino acid types which are added in their unlabeled (¹²C) form. | - "Turns off" signals from selected residues, reducing spectral crowding.- Helps in assigning resonances by process of elimination. | - Can be complex to implement.- Loss of information from the unlabeled residues. | - Simplifying spectra of large proteins with repetitive sequences.- Verifying resonance assignments. |
| Methyl-Specific Labeling | Only the methyl groups of Ile, Leu, Val, Ala, and Met are ¹³C labeled, often in a highly deuterated background. | - Excellent sensitivity due to the favorable relaxation properties of methyl groups.- Allows the study of very large proteins and complexes (>100 kDa).- Reports on the dynamics of the hydrophobic core. | - Information is restricted to a few amino acid types.- Requires specific labeled precursors and deuterated media. | - Studying large protein complexes.- Probing protein dynamics and conformational exchange.- Analyzing protein-ligand interactions. |
Workflow for a Typical Protein NMR Study
The process from a labeled protein sample to meaningful structural or dynamic data follows a well-defined workflow. This involves data acquisition, processing, and analysis, often requiring an iterative approach to resonance assignment and interpretation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-Ala-OH-1-13C
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-Ala-OH-1-13C, a stable isotope-labeled amino acid, is a critical component of laboratory safety and regulatory compliance. While some safety data sheets (SDS) do not classify this chemical as hazardous, others suggest it may cause skin, eye, and respiratory irritation, warranting careful handling.[1][2] Adherence to established disposal protocols is essential to ensure a safe laboratory environment.
Personal Protective Equipment and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and mitigate potential risks.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1] | To prevent eye irritation from dust particles. |
| Hand Protection | Protective gloves.[1] | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask).[1] | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Wear suitable protective clothing to minimize skin contact. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable local, state, and federal regulations. Chemical waste generators are responsible for the correct classification of the waste.
Step 1: Waste Identification and Collection
All waste material, including unused product and contaminated consumables, should be carefully collected into a designated, properly labeled, and sealed container. During collection, it is important to avoid the creation of dust. In the event of a spill, the solid material should be gently swept or shoveled into the container.
Step 2: Waste Storage
The sealed waste container should be stored in a cool, dry, and well-ventilated area. It must be kept away from incompatible materials such as strong oxidizing agents.
Step 3: Professional Disposal
Contact your institution's licensed chemical waste disposal contractor to arrange for the pickup and transport of the waste container. The recommended method for disposal is incineration by an authorized facility, preferably one equipped with an afterburner and a flue gas scrubber to ensure the complete destruction of the compound. Landfill disposal is generally not recommended unless specifically permitted by local regulations for this chemical class.
Step 4: Consultation with Environmental Health and Safety
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements for this type of chemical waste, as regulations can vary significantly by location.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-Ala-OH-1-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Boc-Ala-OH-1-13C, a stable isotope-labeled amino acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to handle it with care to minimize exposure and prevent contamination.[1][2] The primary risks are associated with the inhalation of dust and contact with skin and eyes.[3]
Recommended Personal Protective Equipment:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[3] | To prevent eye irritation from airborne powder. |
| Hand Protection | Nitrile or latex gloves.[4] | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | A full-length laboratory coat, worn closed with sleeves rolled down. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare a clean and organized workspace, preferably within a chemical fume hood or in a well-ventilated area.
-
Weighing:
-
Place a clean, dry weighing vessel on an analytical balance and tare it.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid powder to the tared vessel. Avoid generating dust during this process.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the appropriate solvent to the weighed powder in a suitable flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound. Boc-Ala-OH is soluble in acetic acid and does not mix well with water.
-
-
Reaction Setup:
-
If using in a reaction, add the compound to the reaction vessel in a controlled manner.
-
Be aware that reactions involving Boc-protected amino acids, such as deprotection, may release gases like carbon dioxide. Ensure the reaction system is not completely closed to avoid pressure buildup.
-
-
Post-Handling:
-
Securely seal the main container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.
-
Clean the spatula and any contaminated surfaces.
-
Wash hands thoroughly after handling is complete.
-
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations. Chemical waste generators are responsible for the correct classification of the waste.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), into a designated, clearly labeled, and sealed container.
-
When cleaning up spills, gently sweep or shovel the solid material into the container to avoid creating dust.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from other laboratory waste streams and away from incompatible materials.
-
-
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
The preferred method of disposal is typically incineration by an authorized facility. Landfill disposal is generally not recommended.
-
Logical Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
